Barasertib

Catalog No.
S548305
CAS No.
722543-31-9
M.F
C26H31FN7O6P
M. Wt
587.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barasertib

CAS Number

722543-31-9

Product Name

Barasertib

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

Molecular Formula

C26H31FN7O6P

Molecular Weight

587.5 g/mol

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((3-((4-((5-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yl)oxy)propyl)(ethyl)amino)ethyl dihydrogen phosphate, AZD 1152, AZD-1152, AZD1152, barasertib

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

The exact mass of the compound Barasertib is 587.20575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of barasertib:

Property Description
Generic Name This compound [1] [2]
Code Name AZD1152 [3] [1]
Modality Small Molecule [3]
IUPAC Name (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid [2]
Mechanism of Action Aurora B serine/threonine kinase inhibitor [3]
Route of Administration Oral (prodrug); often administered via intravenous infusion in clinical trials [3] [4]
CNS Penetrant Low [3]

The table below details its primary molecular and pharmacokinetic properties:

Feature Detail
Target & Selectivity Highly potent and selective inhibitor of Aurora B kinase (Ki = 0.36 nM) over Aurora A (Ki = 1369 nM) [3] [5].
Prodrug Conversion Rapidly converted by plasma phosphatases to the active metabolite, this compound-hQPA [3] [4].

| Key Metabolic Pathways | 1. Cleavage of phosphate group to this compound-hQPA, followed by oxidation. 2. Loss of fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation [4]. | | Clearance & Excretion | Majority of clearance via hepatic metabolism; mean recovery of radioactivity was 51% in feces and 27% in urine after a radiolabeled dose [4]. |

Mechanism of Action and Cellular Phenotype

This compound-hQPA selectively inhibits Aurora B kinase, a critical regulator of mitosis. The diagram below illustrates the cellular consequences.

G AZD1152 This compound (AZD1152) Prodrug HQPA This compound-hQPA Active Metabolite AZD1152->HQPA Phosphatase-mediated cleavage in plasma AURKB Inhibition of Aurora B Kinase HQPA->AURKB Highly selective binding Phenotype1 Suppression of Histone H3 Phosphorylation AURKB->Phenotype1 Phenotype2 Failure of Cytokinesis AURKB->Phenotype2 Phenotype3 Induction of Polyploidy Phenotype2->Phenotype3 Accumulation of cells with 4N/8N DNA Outcome Apoptosis (Cell Death) Phenotype3->Outcome

Cellular mechanism of this compound leading to apoptosis

This mechanism leads to consistent phenotypic changes in tumor cells:

  • Temporal sequence of events: Treatment first leads to transient suppression of histone H3 phosphorylation, followed by an accumulation of cells with 4N DNA content, and finally an increase in polyploid cells (>4N DNA) [3].
  • Induction of apoptosis: The inability to complete cell division successfully ultimately triggers programmed cell death [3].

Preclinical and Clinical Evidence

This compound has shown activity across various cancer models in preclinical studies and has been evaluated in several clinical trials, particularly for acute myeloid leukemia (AML).

Cancer Type Model Key Findings Reference / Context
Various Solid Tumors Human colon, lung, and haematologic tumour xenografts in mice Potent inhibition of growth (55% to ≥100% tumour growth inhibition; P < 0.05) [3]. Preclinical in vivo [3]
Acute Myeloid Leukemia (AML) Phase 1/2 study in patients with advanced AML One of four evaluable patients entered complete remission; safety profile included nausea and stomatitis [4]. Clinical trial (D1531C00007) [1] [4]
Acute Myeloid Leukemia (AML) Phase 2 study (SPARK-AML1) in elderly patients This compound was assessed versus low-dose cytosine arabinoside [1]. Clinical trial (NCT00952588) [1]
Small Cell Lung Cancer (SCLC) Panel of 23 SCLC cell lines in vitro 9 of 23 lines were highly sensitive (IC50 < 50 nM). Sensitivity correlated with cMYC amplification and high cMYC gene expression [5]. Preclinical in vitro [5]
Small Cell Lung Cancer (SCLC) SCLC xenograft model in vivo This compound inhibited tumor growth in a line with high cMYC gene expression [5]. Preclinical in vivo [5]

Emerging Research and Repurposing Potential

Beyond oncology, recent research points to potential new applications for this compound.

  • Drug Repurposing for Autoimmune Disease: A 2024 study identified AZD1152 as a candidate for treating lupus nephritis (LN) through transcriptomic analysis and drug repurposing databases [6]. In MRL/lpr mouse models, AZD1152 attenuated systemic immune activation and renal injury, demonstrating efficacy comparable to multitarget therapy regimens. The therapeutic effect was primarily mediated by inhibiting T-cell proliferation [6].
  • Biomarker Discovery: Research indicates that the efficacy of this compound in Small Cell Lung Cancer may be linked to specific genetic markers. Studies show that sensitivity is correlated with cMYC amplification and high cMYC gene expression, suggesting these could serve as predictive biomarkers for patient selection in clinical trials [5].

Experimental Protocols for Key Assays

For researchers aiming to investigate this compound, here are methodologies from key studies.

In Vitro Growth Inhibition Assay (using SCLC cell lines) [5]

  • Cell Lines: A panel of 23 SCLC lines (e.g., from ATCC or collaborators). Authenticate lines via STR DNA profiling and ensure they are mycoplasma-free.
  • Culture Conditions: Maintain in RPMI-1640 medium supplemented with 5% or 10% FBS at 37°C in 5% CO2.
  • Drug Preparation: Use this compound-HQPA (the active metabolite) for in vitro studies. Prepare stock solutions and serial dilutions.
  • Dosing & Incubation: Expose cells to a range of this compound-HQPA concentrations. The study defined sensitivity as an IC50 of < 50 nM and >75% growth inhibition at 100 nM.
  • Analysis: Determine IC50 values using a suitable cell viability assay (e.g., MTT, CellTiter-Glo). Correlate sensitivity with genetic data (e.g., cMYC amplification status via FISH, cMYC gene expression via RNA sequencing).

In Vivo Efficacy Study (using SCLC xenograft model) [5]

  • Model Generation: Establish tumor xenografts in immunodeficient mice by subcutaneously implanting SCLC cells (e.g., a line with high cMYC expression but no amplification).
  • Dosing Protocol: Administer this compound (the prodrug) intravenously. Specific doses used in studies are not detailed in the provided results, but other in vivo work used a range of 10-150 mg/kg/day [7].
  • Endpoint Measurement: Monitor and calculate tumor volume over time in the treatment group versus a vehicle control group.
  • Pharmacodynamic Analysis: Analyze tumor tissue post-treatment for evidence of Aurora B inhibition, such as increased polyploidy and apoptosis.

References

Barasertib structure and IC50 value

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Profile

Barasertib is typically administered as the prodrug This compound (AZD1152), which is rapidly converted in serum to its active form, This compound-hydroxyquinazoline pyrazol anilide (this compound-HQPA, also known as AZD2811) [1] [2].

The table below summarizes the core chemical information for the active moiety, this compound-HQPA.

Property Description
IUPAC Name Information missing from search results
Synonyms AZD1152-HQPA, AZD2811, INH-34 [3] [4]
CAS Number 722544-51-6 [3]
Molecular Formula C₂₆H₃₀FN₇O₃ [3]
Molecular Weight 507.56 g/mol [3] [4]
Chemical Structure The structure features a quinazoline core, a fluorophenyl group, and a pyrazole moiety [3].

This compound belongs to the class of organic compounds known as quinazolinamines [5].

Target Selectivity and IC50 Value

This compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase.

Kinase Target IC50 (Cell-free assay) Selectivity vs. Aurora A
Aurora B 0.37 nM [3] [4] ~3,700-fold selective [4]

This high selectivity for Aurora B over Aurora A is a key feature of this compound-HQPA's pharmacological profile [2].

Mechanism of Action and Experimental Data

Prodrug Activation

This compound (AZD1152) is a phosphate prodrug. Following intravenous administration, it undergoes rapid phosphatase-mediated cleavage in serum to release the active moiety, this compound-HQPA [1] [2]. The diagram below illustrates this activation process.

G Barasertib_Prodrug This compound (AZD1152) Prodrug Phosphatases Serum Phosphatases Barasertib_Prodrug->Phosphatases In Vivo Administration Barasertib_HQPA This compound-HQPA (AZD2811) Active Form Phosphatases->Barasertib_HQPA Enzymatic Cleavage

This compound prodrug is converted to its active form by serum phosphatases.

Cellular Effects and Antitumor Activity

In cellular assays, this compound-HQPA induces the following sequence of events:

  • Inhibition of Aurora B Kinase: Blocks the kinase activity of Aurora B, a critical regulator of mitosis [4].
  • Disruption of Cell Division: Leads to failure of cytokinesis, the final step of cell division [2].
  • Polyploidy Formation: Results in cells with multiples of their normal DNA content (4N/8N) [3] [2].
  • Apoptosis: Ultimately triggers programmed cell death in cancer cells [3] [4].

The anti-proliferative effects of this compound-HQPA have been demonstrated across a wide range of human cancer cell lines. The table below summarizes a selection of representative in vitro activity data.

Cell Line Cancer Type Assay Incubation Time IC50/EC50 Citation
HL-60 Leukemia Cell Viability (MTT) 48 h 12.7 nM [3]
MV4-11 Leukemia (AML) Cell Viability (MTT) 48 h 8.6 nM [3]
MOLM-13 Leukemia (AML) Cell Viability (MTT) 48 h 9.7 nM [3]
HepG2 Hepatocellular Carcinoma Cytotoxicity (SRB) Not Specified 0.1 µM [3]
A549 Lung Adenocarcinoma Cytotoxicity (SRB) Not Specified 0.1 µM [3]
BT474 Breast Ductal Carcinoma Growth Inhibition 2-5 days 8 nM [4]
SW620 Colorectal Carcinoma Growth Inhibition Not Specified ~10 nM [4]
LNCaP Prostate Adenocarcinoma Growth Inhibition 48 h 25 nM [4]

Clinical Pharmacokinetics and Metabolism

Clinical Phase I studies in AML patients have characterized the pharmacokinetics and metabolism of this compound.

  • Administration: Typically given as a 7-day continuous intravenous infusion [1] [6].
  • Distribution: The active this compound-hQPA is extensively distributed to tissues [1].
  • Clearance and Elimination: this compound-hQPA has a slow total clearance (31.4 L/h). The majority of drug-related material is recovered in feces (mean ~51%), with the remainder in urine (mean ~27%), indicating clearance occurs primarily via hepatic metabolism [1].
  • Metabolism: The main pathways involve cleavage of the prodrug to this compound-hQPA, followed by oxidation, and loss of the fluoroaniline moiety [1].

Experimental Protocol Considerations

Based on the cited literature, here are key methodological details for experiments involving this compound-HQPA:

  • In Vitro Stock Solution: this compound-HQPA is typically dissolved in DMSO at a common stock concentration of 10 mM [3].
  • Cellular Phenotype Assessment: To confirm the on-target effect of Aurora B inhibition, you can measure the subsequent formation of polyploid cells (e.g., via flow cytometry for DNA content) and the induction of apoptosis (e.g., via caspase-3 cleavage or PARP cleavage by Western blot) [4].
  • Positive Control: In studies profiling new Aurora B inhibitors, this compound-HQPA is often used as the benchmark compound due to its well-characterized potency and selectivity [7].

References

Barasertib-hQPA active metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Core Compound Profile

Barasertib-hQPA is the active metabolite of the prodrug this compound (AZD1152). It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis [1] [2].

The table below summarizes its fundamental pharmacological characteristics:

Property Description
Parent Drug This compound (AZD1152), a phosphate prodrug [3].
Mechanism of Action Reversible, ATP-competitive inhibitor of Aurora B kinase [3].
Selectivity Extreme selectivity for Aurora B over Aurora A (IC50: 0.37 nM vs. 1369 nM) [1].
Primary Cellular Effect Induction of polyploidy via inhibition of cytokinesis, leading to mitotic catastrophe and cell death [1] [2] [4].

Quantitative Pharmacological Data

In Vitro Potency

This compound-hQPA demonstrates potent activity across various cancer cell lines. Efficacy can be influenced by specific genetic alterations, such as MYC amplification [1] [5].

Cancer Type Model System Potency (IC50 / Effective Concentration) Key Correlative Biomarker
Small Cell Lung Cancer (SCLC) Panel of 23 SCLC cell lines < 50 nM (in sensitive lines) [1] cMYC amplification & high gene expression [1]
Glioblastoma (GBM) Primary GBM cultures (newly diagnosed & recurrent) 5 - 30 nM [2] Efficacy independent of p53 or MGMT status [2]
Medulloblastoma MYC-overexpressing cell lines (e.g., D425) < 10 nM [5] MYC amplification & overexpression [5]
Metastatic Melanoma BRAF mutant & wild-type cell lines ~30 - 300 nM [6] Efficacy independent of BRAF mutational status [6]
Clinical Pharmacokinetics (from Phase I Trials)

In patients with Acute Myeloid Leukemia (AML) receiving a 7-day continuous IV infusion of the prodrug this compound (1200 mg), the following PK parameters for this compound-hQPA were observed [3] [7]:

Parameter Value (Mean) Comments
Clearance (CL) 31.4 L/h Slow rate of clearance [3]
Volume of Distribution (Vss) 911 L Extensive distribution to tissues [3]
Half-life (t₁/₂) ~100 hours Long terminal half-life [3]
Steady-State Concentration (Css) ~3-fold higher than prodrug Achieved during infusion [7]
Primary Route of Elimination Hepatic metabolism ~51% recovered in feces, ~27% in urine [3] [7]

Mechanism of Action & Signaling Pathways

Aurora B kinase is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [2]. Inhibition by this compound-hQPA disrupts this process, triggering a cascade of events that lead to cell death.

The diagram below visualizes the mechanism of action and downstream consequences of Aurora B kinase inhibition by this compound-hQPA.

G This compound This compound AurKB Aurora B Kinase (AURKB) This compound->AurKB Inhibits CPC Chromosomal Passenger Complex (CPC) Disruption AurKB->CPC Disrupts MitoticDefects Mitotic Defects: - Failed Cytokinesis - Polyploidy - Mitotic Catastrophe CPC->MitoticDefects CellFates Ultimate Cell Fates: - Apoptosis - Necrosis - Senescence MitoticDefects->CellFates

Experimental Protocols for Preclinical Research

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

In Vitro Cell Viability / Proliferation Assay (MTT)

This protocol is used to determine the IC50 of this compound-hQPA, as applied in melanoma and other solid tumor research [6].

  • Key Reagents: this compound-hQPA (stock solution in DMSO), cell culture medium, MTT reagent, solubilization solution (e.g., SDS in HCl).
  • Procedure:
    • Seed cells in 96-well plates at a density determined by growth kinetics.
    • After 24h, treat with a serial dilution of this compound-hQPA (e.g., 1 nM - 10 µM). Include vehicle (DMSO) control.
    • Incubate for a predetermined duration (e.g., 72 hours).
    • Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.
    • Add solubilization solution and incubate overnight.
    • Measure absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell growth inhibition relative to control. The IC50 (concentration causing 50% growth inhibition) can be determined using software like CalcuSyn [6].
In Vivo Xenograft Efficacy Study

This protocol outlines the assessment of this compound (the prodrug) efficacy in mouse models, as used in medulloblastoma and SCLC studies [1] [5].

  • Key Reagents: this compound prodrug (for in vivo administration), vehicle control.
  • Procedure:
    • Establish tumors by subcutaneously or intracranially injecting cancer cells (e.g., MYC-overexpressing medulloblastoma cells) into immunocompromised mice.
    • Randomize mice into treatment and control groups once tumors are palpable.
    • Administer this compound intravenously at the maximum tolerated dose (MTD) established in preclinical models. A common regimen is 25 mg/kg daily for 3-7 days [5].
    • Monitor tumor growth regularly via caliper measurements (for flank tumors) or monitor survival (for intracranial models).
    • At endpoint, harvest tumors for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis markers like cleaved caspase-3).
  • Data Analysis: Compare tumor volume over time and overall survival between treatment and control groups. Histological analysis confirms mechanisms like apoptosis induction [5].

Predictive Biomarkers & Therapeutic Efficacy

Research has identified potential biomarkers that may predict sensitivity to this compound-hQPA, which is crucial for patient stratification.

Biomarker / Context Biological Rationale & Evidence
MYC Amplification/Overexpression Strong correlation between cMYC amplification/high gene expression and sensitivity in SCLC and Medulloblastoma. MYC overexpression is thought to create a state of "mitotic vulnerability" [1] [5].
Combination with TTFields (Glioblastoma) TTFields extend metaphase-anaphase transition. Combining with Aurora B inhibition enhances cytokinesis failure and cell death, shown in primary GBM cultures [2].
Combination with Chemotherapy (Melanoma) Synergistic effect observed with nab-paclitaxel, likely due to dual targeting of mitosis leading to enhanced mitotic catastrophe [6].

Key Safety & Tolerability Findings

The primary dose-limiting toxicity observed in clinical trials for the prodrug this compound is hematological, consistent with its mechanism of action on rapidly dividing cells [8] [9].

  • Most Common Grade ≥3 Adverse Events (in AML trials): Febrile neutropenia and stomatitis/mucosal inflammation [9].
  • Non-hematological Toxicity: Mucositis/stomatitis was a common dose-limiting toxicity in phase I solid tumor trials [8].

References

Mechanism of Action and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib exerts its effects by disrupting key stages of cell division. The diagram below outlines its molecular mechanism and the consequent cellular events in AML cells.

barasertib_mechanism This compound Mechanism: Aurora B Inhibition to Apoptosis This compound This compound Active this compound-hQPA Active this compound-hQPA This compound->Active this compound-hQPA  Conversion in serum Aurora B Kinase Inhibition Aurora B Kinase Inhibition Active this compound-hQPA->Aurora B Kinase Inhibition  Selective binding Disrupted Chromosome Segregation Disrupted Chromosome Segregation Aurora B Kinase Inhibition->Disrupted Chromosome Segregation Failed Cytokinesis Failed Cytokinesis Aurora B Kinase Inhibition->Failed Cytokinesis Polyploidy / Multinucleated Cells Polyploidy / Multinucleated Cells Disrupted Chromosome Segregation->Polyploidy / Multinucleated Cells Failed Cytokinesis->Polyploidy / Multinucleated Cells Mitotic Catastrophe Mitotic Catastrophe Polyploidy / Multinucleated Cells->Mitotic Catastrophe Apoptosis (Cell Death) Apoptosis (Cell Death) Mitotic Catastrophe->Apoptosis (Cell Death)

A this compound triggers apoptosis in AML cells by disrupting cell division.

The standard methodology for evaluating this compound's efficacy in vitro is summarized below.

experimental_flow This compound Preclinical Assessment Workflow AML Cell Lines & Primary Samples AML Cell Lines & Primary Samples In Vitro Drug Exposure In Vitro Drug Exposure AML Cell Lines & Primary Samples->In Vitro Drug Exposure Viability Assay (MTS) Viability Assay (MTS) In Vitro Drug Exposure->Viability Assay (MTS) e.g., 72-hour treatment Cell Cycle Analysis Cell Cycle Analysis In Vitro Drug Exposure->Cell Cycle Analysis e.g., Flow Cytometry Apoptosis Assay Apoptosis Assay In Vitro Drug Exposure->Apoptosis Assay e.g., Caspase activation IC50 Calculation IC50 Calculation Viability Assay (MTS)->IC50 Calculation Polyploidy Assessment Polyploidy Assessment Cell Cycle Analysis->Polyploidy Assessment Cell Death Quantification Cell Death Quantification Apoptosis Assay->Cell Death Quantification Preclinical Efficacy Profile Preclinical Efficacy Profile IC50 Calculation->Preclinical Efficacy Profile Polyploidy Assessment->Preclinical Efficacy Profile Cell Death Quantification->Preclinical Efficacy Profile

Key steps for evaluating this compound's effects on AML cells in the laboratory.

Key Experimental Protocols and Data

For researchers looking to replicate or understand these studies, here are the core methodologies derived from the search results.

  • Cell Culture and Treatment: Human AML cell lines and primary patient samples are cultured in standard media. This compound-HQPA (the active moiety) is typically dissolved in DMSO and applied to cells across a concentration range (e.g., 1 nM to 20 μM) for 72-96 hours [1].
  • Viability and Proliferation Assays: Cell viability is frequently measured using the MTS assay. After drug exposure, cells are incubated with the MTS reagent, and absorbance is measured at 490 nm. Data are used to generate dose-response curves and calculate IC₅₀ values [1].
  • Cell Cycle and Death Analysis: To assess mechanism, cell cycle distribution is analyzed via flow cytometry (e.g., propidium iodide staining) to identify the accumulation of cells with >4N DNA content, indicating polyploidy. Apoptosis is confirmed by measuring markers like caspase-3 activation [2] [1].
  • Protein Expression Analysis: Western blotting is used to evaluate the expression levels of Aurora A and B kinases in primary AML patient samples compared to normal bone marrow cells, often showing overexpression in AML [1].

From Preclinical Findings to Clinical Trials

The promising preclinical profile of this compound supported its transition into clinical trials for AML, particularly in elderly patients with poor prognosis. The table below summarizes key clinical outcomes.

Trial Phase / Type Patient Population Key Efficacy Findings
Phase I/II (Monotherapy) Relapsed/refractory or newly diagnosed elderly AML [3] Complete Remission (CR/CRi) rates observed [3].
Phase I (Combination) Elderly patients with newly diagnosed AML [4] Overall Response Rate (ORR) of 45% (8 CR/CRi, 2 PR) with this compound + LDAC [4] [3].
Randomized Phase II Elderly patients with AML unsuitable for intensive therapy [3] CR rate 35.4% with this compound vs. 11.5% with low-dose cytarabine (LDAC) [3].

References

Mechanism of Action in Mitotic Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib is a prodrug rapidly converted in plasma to its active form, this compound-hQPA, which selectively inhibits Aurora kinase B (AURKB) [1] [2] [3]. AURKB is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate mitosis [1] [4].

  • Role of Aurora B: AURKB ensures proper chromosome segregation by regulating key processes:
    • Chromosome condensation and correct kinetochore-microtubule attachments [5].
    • Spindle assembly checkpoint (SAC) signaling [6].
    • Execution of cytokinesis [1] [4].
  • Consequences of Inhibition: this compound-hQPA binding inhibits AURKB's kinase activity, disrupting its functions and leading to:
    • Failure of chromosome alignment and suppression of histone H3 phosphorylation at serine 10 (a direct AURKB substrate) [7] [5].
    • SAC override and premature exit from mitosis (mitotic slippage) even when spindle integrity is compromised [6].
    • Aborted cytokinesis, resulting in polyploidy (cells with 4N/8N DNA content) and formation of multinucleated giant cells [1] [3].
    • Ultimately, these mitotic aberrations trigger mitotic catastrophe, leading to cell death (often through apoptosis) or a senescent state [1] [5].

G This compound This compound AURKB AURKB This compound->AURKB CPC Chromosomal Passenger Complex (INCENP, Survivin, Borealin) AURKB->CPC Substrates Histone H3 (Ser10) & other substrates CPC->Substrates Processes Mitotic Processes Chromosome Alignment Spindle Checkpoint (SAC) Cytokinesis Substrates->Processes Outcomes Cellular Outcomes Polyploidy / Mitotic Catastrophe Cell Death / Endoreduplication Processes->Outcomes

This compound mechanism: AURKB inhibition disrupts key mitotic processes, leading to aberrant cell fates.

Key Preclinical and Clinical Efficacy Data

This compound shows potent anti-tumor activity across various cancer models, with efficacy often linked to specific genetic features like MYC overexpression.

Table 1: Preclinical Efficacy of this compound in Selected Cancer Models
Cancer Type Model System Key Finding Correlative Biomarker Reference
Small Cell Lung Cancer (SCLC) Panel of 23 cell lines 9/23 lines very sensitive (IC₅₀ < 50 nM); >75% growth inhibition at 100 nM cMYC amplification & high gene expression [7]
Medulloblastoma (Group 3) D425, D458, MED8A cell lines; mouse xenografts Sensitization to cell death; intracranial tumor growth inhibition & prolonged survival MYC amplification & overexpression [5]
Multiple Myeloma Panel of 5 cell lines Induced cell cycle arrest, abnormal nuclear morphology, mitochondria-related cell death n/r [1] [8]
Acute Myeloid Leukemia (AML) MOLM-13 cell line; xenograft models Suppressed tumor growth; accumulation of cells with 4N/8N DNA content followed by apoptosis n/r [3]
Various Solid Tumors Colon, breast, lung cancer xenografts Tumor growth inhibition in dose-dependent manner (10-150 mg/kg/day) n/r [3]

n/r = not reported in the provided contexts

Table 2: Clinical Trial Data for this compound
Trial Description Patient Population Key Efficacy Results Key Safety Findings Reference
Phase II (Stage I), randomized Elderly (≥60 yrs) with newly diagnosed AML, unfit for intensive chemo (n=74) OCRR*: 35.4% with this compound vs 11.5% with LDAC (P<0.05); Median OS: 8.2 mos vs 4.5 mos (NS) Most common AEs: stomatitis (71%), febrile neutropenia (67%); manageable profile [9]
Phase I/II study Patients with advanced AML Anti-leukemic activity observed n/r [2]

OCRR: Objective Complete Response Rate (CR + CRi); LDAC: Low-Dose Cytarabine; OS: Overall Survival; NS: Not Statistically Significant; AE: Adverse Event

Detailed Experimental Protocols

For researchers aiming to investigate this compound's effects, here are key methodologies from the cited literature.

In Vitro Cell Proliferation/Growth Inhibition Assay [7]
  • Cell Culture: Maintain SCLC (or other cancer) cell lines in RPMI-1640 medium supplemented with 5-10% FBS at 37°C in 5% CO₂.
  • Drug Treatment: Prepare a concentration range of this compound-HQPA (the active metabolite). Treat cells for a predetermined period.
  • Viability Assessment: Use a validated assay (e.g., MTT, CellTiter-Glo) to quantify the number of viable cells after treatment.
  • Data Analysis: Calculate IC₅₀ values (concentration that inhibits 50% of cell growth) using non-linear regression models.
Analysis of Mitotic Phenotypes and Cell Death [5]
  • Treatment and Sampling: Expose MYC-overexpressing medulloblastoma cells and isogenic controls to 100 nM AZD1152-HQPA for up to 72 hours.
  • Immunoblotting:
    • Prepare cell lysates.
    • Separate proteins by SDS-PAGE and transfer to membranes.
    • Probe with antibodies against:
      • Phospho-Histone H3 (Ser10) to assess AURKB inhibition.
      • Cleaved Caspase-3 to detect apoptosis.
      • Cyclin B1 and MPM-2 to monitor mitotic arrest and slippage.
      • Total protein levels (e.g., β-actin) for loading control.
  • Flow Cytometry for DNA Content:
    • Fix and permeabilize cells.
    • Stain DNA with Propidium Iodide (PI).
    • Analyze samples using a flow cytometer to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) and polyploid populations (>4N).
In Vivo Xenograft Efficacy Study [7] [5]
  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).
  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., SCLC, medulloblastoma) to establish flank tumors. For an orthotopic model, inject cells directly into the relevant organ (e.g., cerebellum for medulloblastoma).
  • Drug Administration: Once tumors are palpable, randomize mice into treatment and control groups.
    • Treatment Group: Administer This compound (the prodrug) via intraperitoneal injection or continuous infusion. A common dose is 25 mg/kg [3].
    • Control Group: Administer vehicle solution.
  • Tumor Monitoring: Measure tumor dimensions regularly with calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: At the end of the study, harvest tumors and process for:
    • Histology (e.g., H&E staining).
    • Immunohistochemistry (IHC) for markers like Ki-67 (proliferation) and cleaved Caspase-3 (apoptosis).

G InVivo In Vivo Efficacy Study A1 A1 InVivo->A1 Xenograft Model A2 A2 InVivo->A2 Drug Treatment (e.g., 25 mg/kg) A3 A3 InVivo->A3 Tumor Volume Measurement InVitro In Vitro Profiling B1 B1 InVitro->B1 Cell Line Panel B2 B2 InVitro->B2 Viability Assay (IC₅₀) B3 B3 InVitro->B3 Immunoblotting (e.g., pH3) Analysis Analysis & Biomarkers C1 C1 Analysis->C1 MYC Status (Amplification/Expression) C2 C2 Analysis->C2 Cell Cycle Flow Cytometry C3 C3 Analysis->C3 Mitotic Index & Cell Death

Experimental workflow for profiling this compound activity and biomarkers in preclinical models.

Research Considerations and Biomarkers

  • MYC as a Predictive Biomarker: Multiple studies indicate that cancers with cMYC amplification or high MYC expression are significantly more sensitive to this compound [7] [5]. Including MYC status analysis is crucial for designing preclinical studies and potential clinical trials.
  • Combination Therapies: Research shows this compound can be combined with other agents. For example, in multiple myeloma, sequential combination with BH3-mimetics showed synergistic effects [1] [8].
  • Mechanistic Nuances: The cellular response to this compound can be context-dependent. When combined with tubulin-binding agents, the type of agent influences the timing of mitotic slippage and subsequent cell fate [6].

This compound represents a potent and specific tool for targeting AURKB. Its efficacy, particularly in MYC-driven cancers, and well-documented preclinical protocols provide a strong foundation for further research and potential therapeutic development.

References

Comprehensive Application Notes and Protocols for Barasertib (AZD1152) in Cell Culture Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barasertib (AZD1152)

This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that functions as a prodrug, rapidly converted in serum to its active moiety, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA) [1] [2]. Aurora B kinase is a crucial regulator of mitosis, involved in chromosome alignment, spindle assembly checkpoint, and cytokinesis [2]. This compound induces polyploidy through failed cytokinesis, ultimately leading to apoptotic cell death, making it a promising anticancer agent [2] [3]. These application notes provide detailed protocols for in vitro treatment of various cancer cell lines with this compound, including monotherapy and combination strategies.

This compound Preparation and Storage

Reconstitution and Storage Conditions
  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution [4]. For example, add 1.64 mL of DMSO to 10 mg of this compound (molecular weight: 610.53 g/mol) to achieve this concentration.
  • Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or lower for long-term stability.
  • Working Solution Preparation: Dilute the stock solution in culture medium immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability.

Cell Culture Treatment Protocols

General Monotherapy Treatment

The table below summarizes effective dosing and treatment schedules for this compound monotherapy across various cancer cell types:

Table 1: this compound Monotherapy Protocols in Different Cancer Cell Models

Cell Type Dose Range Treatment Duration Key Outcomes Citation
Multiple Myeloma Cell Lines Varies by study Varies by study Cell cycle arrest, mitochondrial-related cell death, mitotic catastrophe [5]
Medulloblastoma (ONS-76, HD-MB03) Not specified in excerpt Not specified in excerpt Tumor-suppressive activity, reduced invasion [6]
Fulvestrant-resistant Breast Cancer (T47D) 50 nM 4-96 hours Induced apoptosis, PARP cleavage, mitotic errors [4]
Colorectal Cancer (HCT116, HT29) 50 - 200 nM 24 hours (following 5-FU pretreatment) Enhanced 5-FU effectiveness, increased DNA damage [7]
Pulmonary Arterial Hypertension PASMCs Not specified in excerpt Not specified in excerpt Reduced proliferation, induced senescence [8]

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere for 24-48 hours until they reach 60-80% confluence.
  • Drug Administration: Replace the culture medium with fresh medium containing the desired concentration of this compound. Include vehicle controls (0.1% DMSO).
  • Incubation: Incubate cells for the predetermined duration (typically 24-96 hours) under standard culture conditions (37°C, 5% CO₂).
  • Endpoint Analysis: Proceed with downstream analyses such as viability assays, cell cycle analysis, or protein extraction.
Sequential Combination Therapy with Chemotherapy

Sequential administration of 5-fluorouracil (5-FU) followed by this compound has shown enhanced effectiveness in colorectal cancer models [7]. The workflow is as follows:

G Start Seed CRC cells (HCT116, HT29) Step1 Treat with 5-FU (50 µM) for 24 hours Start->Step1 Step2 Remove 5-FU media Wash cells Step1->Step2 Step3 Add fresh media with This compound (50-200 nM) for 24 hours Step2->Step3 Step4 Assess cell viability and DNA damage Step3->Step4

Procedure:

  • Cell Preparation: Seed colorectal cancer cells (e.g., HCT116, HT29) and allow them to adhere.
  • 5-FU Pretreatment: Treat cells with 50 µM 5-FU for 24 hours [7].
  • Drug Removal and Wash: Carefully remove the 5-FU-containing medium and wash cells with PBS.
  • This compound Treatment: Add fresh culture medium containing 50-200 nM this compound and incubate for an additional 24 hours [7].
  • Analysis: Assess combination effects using viability assays (CellTiter-Glo), DNA damage markers (γH2AX), and cell cycle analysis.
3D Spheroid Treatment Protocol

For more physiologically relevant models, this compound can be evaluated in 3D culture systems [7]:

  • Spheroid Generation: Seed HCT116 or HT29 cells (1 × 10⁴ cells per well) in ultra-low attachment 96-well plates using appropriate 3D culture medium. Culture for 72 hours to allow spheroid formation [7].
  • Drug Treatment: Treat pre-formed spheroids with this compound alone, chemotherapy alone, or sequential combinations.
  • Incubation and Analysis: Incubate spheroids with drugs for 96 hours. Monitor spheroid size and morphology using high-content imaging systems. Quantify changes in equatorial spheroid area using image analysis software like ImageJ [7].

Mechanism of Action and Key Readouts

This compound exerts its effects through selective inhibition of Aurora B kinase, a key component of the chromosomal passenger complex. The cellular consequences and key experimental readouts are summarized below:

Table 2: Key Cellular Phenotypes and Assessment Methods Following this compound Treatment

Cellular Process Affected Observed Phenotype Recommended Assessment Method
Mitosis & Cytokinesis Polyploidy, multinucleated cells, mitotic errors Microscopy (phase contrast), DNA content analysis (flow cytometry)
Cell Cycle G2/M phase arrest, accumulation of 4N/8N DNA content Propidium iodide staining and flow cytometry
Cell Death Apoptosis induction PARP cleavage (western blot), Annexin V staining, SYTOX green assay [4]
DNA Damage Increased DNA damage response γH2AX immunofluorescence [7]
Mitotic Marker Altered histone H3 phosphorylation Phospho-Histone H3 (Ser10) immunostaining [7]

The molecular mechanism of this compound action and the resulting cellular phenotypes can be visualized as follows:

G This compound This compound (AZD1152) Activation Serum Conversion This compound->Activation ActiveDrug This compound-hQPA (Active Form) Activation->ActiveDrug AURKB Aurora B Kinase Inhibition ActiveDrug->AURKB Phenotype1 Chromosome Misalignment AURKB->Phenotype1 Phenotype2 Failed Cytokinesis AURKB->Phenotype2 Phenotype3 Polyploidy & Multinucleation Phenotype1->Phenotype3 Phenotype2->Phenotype3 Outcome1 Senescence Phenotype3->Outcome1 Outcome2 Apoptotic Cell Death Phenotype3->Outcome2

Important Considerations and Troubleshooting

  • Cell Line Variability: Response to this compound can vary significantly between cell lines. Conduct preliminary dose-response experiments to establish optimal concentrations for your specific model.
  • Cell Density: Avoid over-confluent cultures, as this can impact proliferation-dependent drug effects. Ideal seeding density is 60-80% confluence at treatment initiation.
  • Combination Scheduling: The sequence of drug administration is critical. The sequential combination (5-FU followed by this compound) proved more effective than simultaneous treatment in colorectal cancer models [7].
  • Monitoring Mycoplasma Contamination: Regularly test cells for mycoplasma, as contamination can alter proliferation rates and drug response [7].
  • Neutralization of this compound: this compound-hQPA, the active metabolite, is extensively metabolized in the liver and cleared via hepatic routes [1]. Consider this in experimental design, especially for long-term treatments.

Conclusion

This compound is a potent and selective Aurora B kinase inhibitor with demonstrated efficacy across various cancer cell models. These application notes provide detailed protocols for its use in both monotherapy and combination regimens. The sequential combination with chemotherapy, particularly 5-FU, represents a promising strategy to enhance anticancer efficacy. Following these standardized protocols will help ensure reproducible and reliable results in preclinical drug development studies.

References

Barasertib solubility DMSO storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties & Solubility

Barasertib-HQPA has a molecular formula of C₂₆H₃₀FN₇O₃ and a molecular weight of 507.56 g/mol [1] [2] [3]. Its solubility in various solvents is summarized in the table below.

Solvent Solubility Notes

| DMSO | ≥ 22 mg/mL (43.34 mM) [1] 100 mg/mL (197.02 mM) [3] | Primary solvent for stock solutions. | | Water | < 0.1 mg/mL (insoluble) [1] | Not suitable for direct dissolution. | | Ethanol | Insoluble [3] | Not suitable for direct dissolution. |

For in vivo studies, one validated formulation is a clear solution consisting of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH₂O, which can achieve a concentration of 2.5 mg/mL (4.93 mM) [3]. An alternative homogeneous suspension uses carboxymethyl cellulose (CMC-Na) at ≥5 mg/ml [3].

Storage Conditions

  • Long-term Storage: Store the powder desiccated at -20°C [1]. One supplier recommends storage under nitrogen for maximum stability over three years [4].
  • Stock Solutions: Stock solutions in DMSO are typically aliquoted and stored at -20°C to -80°C [1] [4] [2]. These solutions can be stable for several months to one or two years under these conditions [1] [2].
  • In-use Stability: Once prepared, working solutions are recommended to be used on the same day for optimal results. If necessary, stock solutions can be stored at -20°C for a few months [1].

In Vitro Experimental Protocols

This compound-HQPA induces polyploidy and apoptosis in cancer cell lines. The following protocol is adapted from experiments on acute myeloid leukemia cells (HL-60) [1].

Protocol: Anti-proliferation and Apoptosis Assay
  • Stock Solution Preparation

    • Weigh an appropriate amount of this compound-HQPA powder.
    • Dissolve in DMSO to generate a concentrated stock solution (e.g., 10-100 mM). Vortex and sonicate if necessary to ensure complete dissolution.
    • Aliquot and store at -20°C or below.
  • Treatment of Cells

    • Cell Lines: HL-60, MOLM-13, MV4-11, THP-1, A549, HepG2, etc. [1] [2].
    • Preparation: Culture cells in appropriate medium.
    • Application: Add the compound directly to the cell culture medium. A final concentration of 25 nM for 72 hours was used to induce polyploidy and apoptosis in HL-60 cells [1]. The final DMSO concentration should be kept low (typically <0.1-0.5%) and a vehicle control with equivalent DMSO must be included.
  • Analysis

    • Flow Cytometry: Analyze cell cycle distribution to observe the accumulation of cells with 4N and 8N DNA content (polyploidy) after 24-48 hours, followed by an increase in the sub-G1 population (apoptosis) after 48-72 hours [1].
    • Western Blotting: Detect decreased phosphorylation of histone H3 (a direct target of Aurora B) to confirm target engagement [2].
    • MTT/SRB Assay: Measure cell viability and calculate IC50 values, which are typically in the low nanomolar range for sensitive hematopoietic cells [2].

In Vivo Experimental Protocol

This compound has shown efficacy in xenograft mouse models. The following protocol is based on studies using MOLM13 leukemic and various solid tumor xenografts [1] [2].

Protocol: Efficacy Study in Mouse Xenograft Models
  • Formulation Preparation

    • Prepare a homogeneous suspension in CMC-Na (≥5 mg/mL) [3] or a clear solution in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline (2.5 mg/mL) [3]. The solution should be prepared immediately before use.
  • Dosage and Administration

    • Dosage: A range of 10 to 150 mg/kg/day has been used, with 25 mg/kg and 150 mg/kg being common doses [1] [2].
    • Route: Typically administered via subcutaneous injection [1]. It can also be delivered via continuous infusion using a minipump over 48 hours [1].
    • Schedule: Daily administration for a defined period, often with cycles of treatment [2].
  • Evaluation

    • Tumor Measurement: Monitor and calculate tumor volumes regularly. Significant tumor growth inhibition (e.g., 55% to 100%) is observed in responsive models [1] [2].
    • Histological Analysis: Post-sacrifice, tumor tissues can be examined for necrotic tissue and infiltration of phagocytic cells [2].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for its experimental application.

barasertib_flow This compound-HQPA Mechanism and Experimental Workflow This compound This compound AURKB Aurora Kinase B (AURKB) This compound->AURKB Inhibits RPS7 Induces RPS7 Expression This compound->RPS7 pHH3 ↓ Histone H3 Phosphorylation AURKB->pHH3 CPC Chromosomal Passenger Complex (CPC) Disruption AURKB->CPC Polyploidy Polyploidy (4N/8N DNA) pHH3->Polyploidy CPC->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Glucose Inhibits Glucose Metabolism (↓GLUT1, ↓LDHA, ↓HK2) Glucose->Apoptosis cMyc Suppresses c-Myc Promoter Activity RPS7->cMyc cMyc->Glucose InVitro In Vitro Protocol PrepStock 1. Prepare Stock Solution (DMSO, 10-100 mM) InVitro->PrepStock TreatCells 2. Treat Cells (25 nM, 72 hours) PrepStock->TreatCells AnalyzeInVitro 3. Analyze Outcome (FACS, Viability, WB) TreatCells->AnalyzeInVitro InVivo In Vivo Protocol Formulate 1. Formulate for Administration (CMC-Na or DMSO/PEG/Tween/Saline) InVivo->Formulate Administer 2. Administer to Model (10-150 mg/kg/day, SC) Formulate->Administer AnalyzeInVivo 3. Evaluate Efficacy (Tumor Volume, Histology) Administer->AnalyzeInVivo

Key Considerations for Researchers

  • Use Fresh Solutions: Prepare and use solutions on the same day when possible. Avoid repeated freeze-thaw cycles of stock solutions [1].
  • Confirm Solubility: If precipitation occurs in DMSO, warm the vial at 37°C and sonicate briefly [1].
  • Validate Target Engagement: Always include an assessment of pHistone H3 (Ser10) reduction via Western blot as a pharmacodynamic marker for Aurora B inhibition [2].
  • Explore Combination Therapy: this compound can be combined with other agents. For example, applying it before or concurrently with cytarabine (ara-C) produces a greater-than-additive cytotoxic effect in acute myeloid leukemia cells [1].

References

In Vivo Dosing Protocol for Tumor Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established in vivo dosing protocol for Barasertib from key preclinical studies [1] [2] [3].

Parameter Specification
Recommended Dose 150 mg/kg/day [1] [3]
Administration Route Subcutaneous (s.c.) infusion [1] [2]
Infusion Duration 48-hour continuous infusion [1] [2]
Dosing Frequency Every 21-25 days (single cycle) or as per study design [1] [3]
Vehicle/Formulation Tris buffer (pH 9) [2]
Delivery Apparatus Subcutaneously implanted osmotic mini-pumps (e.g., Alzet model 2001D) [2]
Animal Model Female nude mice (nu/nu) [1] [2]

Experimental Workflow & Key Findings

A typical in vivo efficacy study involves the following steps, from model establishment to data analysis:

G A 1. Establish Xenograft Models B 2. Randomize & Start Treatment A->B C 3. Administer this compound B->C D 4. Monitor Tumor Growth & Body Weight C->D E 5. Analyze Results D->E F Key Findings: • Significant Tumor Growth Inhibition • Polyploidy Induction • Apoptosis E->F

Detailed Methodology
  • Xenograft Establishment: Inoculate female nude mice subcutaneously with human cancer cells (e.g., ( 1 \times 10^7 ) SW620, ( 5 \times 10^6 ) Colo205, or ( 1 \times 10^6 ) HCT116 cells) [2].
  • Randomization: Once tumors reach a defined palpable size (e.g., 0.2-0.4 cm³), randomize animals into treatment and control groups (n=8-14) [2].
  • Drug Administration: Administer this compound as a 48-hour continuous subcutaneous infusion at 150 mg/kg/day using osmotic mini-pumps. The control group receives the vehicle alone [1] [2].
  • Monitoring: Measure tumor volume (using callipers) and record animal body weight at least twice weekly to assess efficacy and tolerability [2].
  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis. Growth inhibition is assessed by comparing the differences in tumor volume between control and treated groups, with statistical significance evaluated using a one-tailed, two-sample t-test [2].
Efficacy Data from Preclinical Studies

The table below quantifies the antitumor efficacy of this compound monotherapy in various xenograft models [1] [3].

Xenograft Model Tumor Growth Inhibition (TGI) Statistical Significance Observation Day
SW620 (Colorectal) 79% P < 0.001 Day 23
HCT116 (Colorectal) 60% P < 0.001 Day 25
Colo205 (Colorectal) 81% P < 0.05 Day 21

Mechanism of Action & Biomarker Analysis

This compound is a prodrug rapidly converted in vivo to its active form, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA), a highly potent and selective inhibitor of Aurora B kinase (AURKB) [1] [4]. The cellular mechanism and key biomarkers for assessing target engagement and efficacy are outlined below.

G A This compound (prodrug) B In Vivo Conversion A->B C This compound-hQPA (Active Form) B->C D Inhibits Aurora B Kinase (AURKB) C->D E Disrupted Cytokinesis D->E H Key Biomarkers: • ↓ Phospho-Histone H3 (Ser10) • ↑ Polyploid Cells (Flow Cytometry) D->H F Polyploidy (≥4N DNA) E->F G Cell Death (Apoptosis) E->G

To confirm the mechanism of action, analyze excised tumor tissue:

  • Flow Cytometry: Single cells from disaggregated this compound-treated tumors show a significant increase in the population of cells with ≥4N DNA content, indicating polyploidy [1].
  • Phospho-Histone H3 (phH3) Analysis: A significant decrease in phosphorylated histone H3 (phH3) levels, a direct substrate of AURKB, confirms target engagement [1].

Important Considerations for Your Research

  • Combination Therapy Potential: this compound has shown enhanced efficacy when combined with other agents. For example, a sequential combination with 5-fluorouracil (5-FU) in colorectal cancer models augmented the effectiveness of chemotherapy [5]. Scheduling can be critical; in some cases, dosing this compound after another agent (like a MEK inhibitor) proved more beneficial [2].
  • Clinical Correlation: The 150 mg/kg/day dose in mice is a preclinical dose. In human clinical trials for other indications (like acute myeloid leukemia), the maximum tolerated dose (MTD) was established as 1200 mg administered as a 7-day continuous intravenous infusion [6]. Hematological toxicity (neutropenia) was the primary dose-limiting toxicity in clinics [7] [6].

References

Comprehensive Application Notes and Protocols: Barasertib in Combination with Cytarabine for Acute Myeloid Leukemia (AML)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Acute Myeloid Leukemia (AML) represents a challenging hematologic malignancy with particularly poor outcomes in elderly patients, where intensive induction chemotherapy is often not feasible. The combination of barasertib with cytarabine (also known as ara-C) emerges as a promising therapeutic approach that leverages complementary mechanisms of action to target AML cells more effectively. This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that terminates cell division, induces polyploidy, and ultimately triggers apoptosis in cancer cells. The scientific rationale for combining this compound with cytarabine stems from their distinct cell cycle specificities: this compound exerts M-phase specific cytotoxicity while cytarabine is an S-phase specific antimetabolite that inhibits DNA synthesis. This mechanistic complementarity allows for synergistic cell kill while potentially overcoming conventional drug resistance mechanisms in AML.

The treatment landscape for AML has evolved slowly, with the standard "7+3" induction regimen (7 days of cytarabine + 3 days of anthracycline) remaining the backbone of therapy for decades. However, survival rates, particularly in older patients, have shown limited improvement, with 5-year relative survival rates of only 9.2% in patients aged 65-74 years and a mere 2.5% in those over 75 years. [1] This stark reality underscores the urgent need for novel therapeutic approaches like the this compound-cytarabine combination that can improve outcomes while maintaining acceptable tolerability profiles in this vulnerable patient population.

Preclinical Evidence and Mechanistic Insights

Synergistic Cytotoxicity and Sequence Dependence

Preclinical studies have demonstrated that the combination of this compound and cytarabine produces greater-than-additive cytotoxicity against AML cell lines, including HL-60, U937, and even cytarabine-resistant HL-60/ara-C20 variants. [2] [3] This enhanced effect is critically dependent on administration sequence, with the most profound apoptosis induction occurring when this compound precedes or is administered concurrently with cytarabine, rather than following it.

Table 1: Sequence-Dependent Apoptosis Induction in AML Cell Lines

Cell Line This compound→Cytarabine Concurrent Cytarabine→this compound
HL-60 37.9% sub-G1 31.2% sub-G1 17.8% sub-G1
HL-60/ara-C20 (resistant) 19.7% sub-G1 18.4% sub-G1 13.8% sub-G1
U937 25.4% sub-G1 28.2% sub-G1 16.0% sub-G1

The sequence dependence aligns with the distinct mechanisms of action of these agents. This compound induces polyploidy without inhibiting DNA synthesis, thereby allowing incorporation of cytarabine into DNA and enhancing its cytotoxicity. Conversely, cytarabine causes S-phase arrest, preventing cells from entering M-phase where this compound exerts its primary effect. [2] [3]

Molecular Mechanisms and Pathway Modulation

At the molecular level, this compound-hQPA (the active metabolite) potently inhibits Aurora B autophosphorylation and histone H3 phosphorylation at serine 10, disrupting chromosomal segregation and mitotic progression. [3] Importantly, this compound does not inhibit DNA synthesis nor interfere with intracellular accumulation of ara-CTP (the active cytarabine metabolite), preserving cytarabine's mechanism of action while complementing it through mitotic disruption. [3]

Table 2: Key Mechanistic Insights from Preclinical Studies

Parameter Effect of this compound Implication for Combination
Aurora B autophosphorylation Inhibited Disrupted mitotic progression
Histone H3 phosphorylation Inhibited Impaired chromosome condensation
DNA synthesis No inhibition Allows ara-C incorporation into DNA
Cell cycle arrest Polyploidy → apoptosis M-phase specific cytotoxicity
ara-CTP accumulation No interference Preserves cytarabine efficacy

G This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits Cytarabine Cytarabine DNASynthesis DNA Synthesis Inhibition Cytarabine->DNASynthesis pHH3 Histone H3 Phosphorylation AuroraB->pHH3 Phosphorylates MitoticDisruption Mitotic Disruption pHH3->MitoticDisruption Polyploidy Polyploidy Formation MitoticDisruption->Polyploidy Apoptosis1 Apoptosis Polyploidy->Apoptosis1 SynergisticKill Synergistic Cell Kill Apoptosis1->SynergisticKill SPhaseArrest S-Phase Arrest DNASynthesis->SPhaseArrest Apoptosis2 Apoptosis SPhaseArrest->Apoptosis2 Apoptosis2->SynergisticKill

Figure 1: Mechanism of Action and Synergistic Pathways of this compound and Cytarabine Combination

Clinical Translation and Trial Data

Phase I Clinical Trial Findings

A Phase I dose-escalation study evaluated the safety and tolerability of this compound in combination with low-dose cytarabine (LDAC) in patients aged ≥60 years with de novo or secondary AML. [4] [1] The study established a maximum tolerated dose (MTD) of 1000 mg this compound administered as a 7-day continuous intravenous infusion combined with LDAC (20 mg twice daily subcutaneous injection for 10 days) in 28-day cycles.

Among 22 treated patients (median age 71 years), the most common adverse events included infection (73%), febrile neutropenia (59%), nausea (50%), and diarrhea (46%). Dose-limiting toxicities occurred in 2 patients (both Grade 3 stomatitis/mucositis) at the 1200 mg dose level. [4] [1] The combination demonstrated promising anti-leukemic activity with an overall response rate of 45% (10/22 patients) according to International Working Group criteria, suggesting meaningful clinical efficacy in this elderly, treatment-challenging population.

Biomarker Correlations and Subtype Considerations

Emerging evidence suggests that certain AML subtypes may demonstrate enhanced sensitivity to aurora kinase inhibition. Preclinical studies indicate that t(8;21) AML cells show particular vulnerability to Aurora B inhibition, with this compound achieving robust anti-leukemic effects at lower concentrations or shorter exposure times compared to other subtypes. [5] This highlights the potential for biomarker-driven application of this compound in genetically defined AML subsets.

Additionally, ABC transporter proteins (P-glycoprotein and BCRP) have been implicated in this compound resistance, as they mediate active efflux of the drug from leukemic cells. [6] Monitoring these resistance mechanisms and potentially combining this compound with efflux inhibitors could optimize drug exposure and overcome resistance in clinical settings.

Table 3: Clinical Efficacy of this compound + LDAC in Elderly AML Patients

Parameter Results
Patient Population Age ≥60 years, untreated AML unfit for intensive chemotherapy
Recommended Phase II Dose This compound 1000 mg (7-day CIV) + LDAC 20 mg BID (10 days)
Cycle Duration 28 days
Overall Response Rate 45% (10/22 patients)
Most Common AEs Infection (73%), febrile neutropenia (59%), nausea (50%), diarrhea (46%)
Dose-Limiting Toxicities Grade 3 stomatitis/mucositis (at 1200 mg dose level)
MTD 1000 mg this compound

Experimental Protocols and Methodologies

In Vitro Assessment of Combination Effects

Protocol 1: Cytotoxicity and Apoptosis Assay

  • Cell Lines: HL-60 (cytaraBine-sensitive), HL-60/ara-C20 (20-fold cytaraBine-resistant), U937 monocytic leukemia cells. [2] [3]
  • Culture Conditions: RPMI-1640 medium supplemented with 10% FCS, 5% CO₂, 37°C humidified atmosphere.
  • Drug Preparation:
    • This compound-HQPA (active metabolite): Prepare 1 mM stock solution in DMSO, store at -20°C.
    • CytaraBine: Prepare 10 mM stock solution in sterile PBS, store at -20°C.
  • Sequencing Experiments:
    • This compound→CytaraBine: Treat with this compound-HQPA for 24 hours, then cytaraBine for 24 hours.
    • Concurrent: Treat with both agents simultaneously for 24 hours.
    • CytaraBine→this compound: Treat with cytaraBine for 24 hours, then this compound-HQPA for 24 hours.
  • Apoptosis Assessment:
    • Fix cells in 80% ethanol, stain with propidium iodide (20 μg/mL).
    • Analyze by flow cytometry to quantify sub-G1 population.
    • Confirm morphologically with May-Grünwald-Giemsa staining.

Protocol 2: Cell Cycle and Mechanism Analysis

  • Western Blotting:
    • Extract proteins from treated cells at 24-hour intervals.
    • Primary antibodies: anti-aurora B, anti-phospho-aurora B, anti-histone H3, anti-phospho-histone H3 (Ser10).
    • Secondary antibodies: HRP-conjugated appropriate species.
    • Normalize to actin expression.
  • DNA Synthesis Assessment:
    • Pre-incubate cells with/without this compound-HQPA for 24 hours.
    • Pulse with ³H-thymidine for 6 hours.
    • Precipitate acid-insoluble fraction, measure incorporation by scintillation counting.
  • ara-C Incorporation Assay:
    • Pre-incubate cells with/without this compound-HQPA for 24 hours.
    • Treat with 10 μM ³H-ara-C for 6 hours.
    • Isolate DNA-containing fraction, measure incorporation by scintillation counting.

G CellCulture AML Cell Culture (HL-60, HL-60/ara-C20, U937) DrugTreatment Drug Treatment (Sequence Optimization) CellCulture->DrugTreatment Analysis Endpoint Analysis DrugTreatment->Analysis SubG1 Sub-G1 Apoptosis (Flow Cytometry) Analysis->SubG1 CellCycle Cell Cycle Distribution (PI Staining) Analysis->CellCycle Protein Protein Expression (Western Blot) Analysis->Protein Mechanism Mechanistic Studies Analysis->Mechanism DNA DNA Synthesis (³H-thymidine) Mechanism->DNA araC ara-C Incorporation (³H-ara-C) Mechanism->araC Kinase Kinase Activity (pHH3, pAurora B) Mechanism->Kinase

Figure 2: In Vitro Experimental Workflow for this compound-Cytarabine Combination Studies

Clinical Administration Protocol

Protocol 3: Clinical Dosing and Administration

  • Patient Selection:
    • Age ≥60 years with newly diagnosed de novo or secondary AML.
    • Unsuitable for intensive induction chemotherapy.
    • WHO performance status 0-3 (3 acceptable if solely due to AML).
    • Adequate organ function: creatinine ≤1.5×ULN, bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN.
  • Treatment Schedule:
    • This compound: 1000 mg as 7-day continuous intravenous infusion.
    • LDAC: 20 mg twice daily as subcutaneous injections for 10 days.
    • Cycle length: 28 days.
  • Dose Modifications:
    • For Grade 3 stomatitis/mucositis: interrupt this compound until resolution to Grade ≤1, then resume at 800 mg.
    • For Grade 4 hematologic toxicity lasting ≥56 days: discontinue this compound.
    • For Grade 3 non-hematologic toxicity: interrupt until resolution to Grade ≤1, then resume at reduced dose (800 mg).
  • Response Assessment:
    • Bone marrow aspirate and biopsy after Cycle 1 (Day 28) and every subsequent cycle.
    • Apply International Working Group response criteria.
  • Supportive Care:
    • Antiemetic prophylaxis (5-HT3 antagonist + dexamethasone).
    • Antimicrobial prophylaxis per institutional guidelines.
    • Mucositis prevention and management.

Resistance Mechanisms and Mitigation Strategies

ABC Transporter-Mediated Resistance

A significant mechanism of resistance to this compound involves efflux by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). [6] In vitro studies demonstrate that AML cell lines overexpressing Pgp (OCI-AML3DNR, KG-1a) or BCRP (OCI-AML6.2) exhibit reduced sensitivity to this compound-induced pHH3 inhibition and subsequent loss of viability compared to transporter-negative cell lines.

Protocol 4: Assessing and Overcoming Transporter-Mediated Resistance

  • Transporter Status Evaluation:
    • Pgp detection: Flow cytometry using UIC2 antibody.
    • BCRP detection: Flow cytometry using 5D3 antibody or real-time PCR.
  • Reversal of Resistance:
    • Co-incubate with Pgp inhibitors (verapamil 10 μM, cyclosporine A 5 μM).
    • Co-incubate with BCRP inhibitors (Ko143 1 μM, fumitremorgin C 5 μM).
    • Assess restoration of this compound sensitivity via XTT proliferation assay.
  • Clinical Implications:
    • Monitor Pgp/BCRP status in patient samples pre-treatment.
    • Consider combination with efflux inhibitors in resistant cases.
Biomarker-Guided Application

Recent advances in AML subtyping suggest that pathway enrichment profiles may help identify patients most likely to benefit from this compound-containing regimens. Three molecular subtypes have been proposed: DNA repair (DR), immune-enriched (ImE), and immune-deprived (ImD). [7] The DR subtype, characterized by high expression of DNA repair and metabolic pathways, along with high stemness and proliferation potential, demonstrates heightened sensitivity to chemotherapy and may derive particular benefit from this compound-cytarabine combination.

Conclusion and Future Directions

The combination of this compound with cytarabine represents a promising therapeutic approach for AML, particularly in elderly patients unfit for intensive chemotherapy. The synergistic cytotoxicity demonstrated in preclinical models, coupled with manageable toxicity and promising efficacy in early clinical trials, supports further development of this combination. Critical to success is the appropriate sequencing of administration (this compound preceding or concurrent with cytarabine) and attention to biomarker-guided patient selection.

Future research directions should focus on:

  • Validation of the recommended Phase II dose (1000 mg this compound + LDAC) in expanded cohorts.
  • Development of reliable biomarkers for patient selection, including Aurora B expression, ABC transporter status, and molecular subtyping.
  • Exploration of this compound combinations with other novel agents beyond cytarabine.
  • Investigation of this compound in specific genetic subsets of AML, particularly t(8;21) and other karyotypic abnormalities with potential enhanced sensitivity.

The integration of this compound into the AML therapeutic arsenal represents a rational targeting of mitotic machinery with conventional antimetabolite therapy, offering a mechanistically grounded approach to improve outcomes in this challenging disease.

References

Barasertib continuous IV infusion administration

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Regimens for Barasertib

Parameter 48-Hour Infusion (14-day cycle) 7-Day Infusion (28-day cycle) 7-Day Infusion + LDAC (28-day cycle)
Indication Advanced solid tumors [1] Advanced solid tumors [1] Acute Myeloid Leukemia (AML) in elderly patients [2]
Recommended Dose 150 mg [1] Information missing from search results 1000 mg [2]
Infusion Duration 48 hours [1] 7 days [1] 7 days [2]
Cycle Length 14 days [1] 28 days [1] 28 days [2]
Combination Therapy Monotherapy [1] Monotherapy [1] Combined with Low-Dose Cytarabine (LDAC) [2]

Detailed Administration Protocol

This compound is a prodrug and requires specific handling and administration procedures to ensure patient safety and drug efficacy.

Drug Product and Reconstitution
  • Prodrug Activation: this compound is a prodrug that is rapidly converted in the bloodstream by plasma phosphatases to its active moiety, this compound-hydroxy-quinazoline pyrazole anilide (this compound-hQPA) [3] [4].
  • Preparation: While specific dilution instructions are not fully detailed in the available search results, intravenous medications must be prepared under sterile conditions according to pharmacy protocols [5]. The final solution should be administered using a continuous intravenous infusion pump [5].
Infusion Procedure

The workflow for administering a continuous IV infusion like this compound involves several critical steps to ensure safety and accuracy.

Start Start: Verify Order and Patient ID A Review PDTM/Monograph for specific guidelines Start->A B Assess IV site for patency and absence of complications A->B C Prime IV tubing with medication solution B->C D Program IV infusion pump with correct rate and volume C->D E Monitor patient for adverse effects (e.g., neutropenia, stomatitis) D->E End End: Document administration E->End

Safety and Monitoring Requirements

This compound administration requires vigilant monitoring due to its specific toxicity profile.

  • Dose-Limiting Toxicity (DLT): The most frequent and significant toxicity is neutropenia, which can be severe (Grade ≥3) and may be accompanied by fever [1] [2].
  • Other Common Adverse Events: Patients may experience stomatitis/mucositis [2], as well as gastrointestinal events (nausea, diarrhea) and infections [2].
  • Essential Monitoring: Complete blood counts (CBC) must be monitored closely before and during therapy to manage neutropenia risk [1] [2]. Patients should also be monitored for signs of stomatitis [2].

Experimental Research Applications

Preclinical studies utilize the active form of the drug, this compound-hQPA, for in vitro experiments.

In Vitro Cell Proliferation Assay

This methodology is used to determine the drug's potency and its relationship with biomarkers.

  • Active Compound: In vitro studies are conducted directly with the active metabolite, This compound-hQPA, which has an IC50 of 0.37 nM for Aurora B [4].
  • Typical Experimental Setup:
    • Cell Lines: Studies are performed on relevant cancer cell lines (e.g., small cell lung cancer - SCLC) [4].
    • Dosing & Duration: Cells are treated with a range of this compound-hQPA concentrations. Sensitive SCLC lines show IC50 values of < 50 nM and >75% growth inhibition at 100 nM [4].
    • Biomarker Correlation: Response to this compound is correlated with cMYC amplification and high cMYC gene expression in SCLC models [4].
In Vivo Xenograft Models
  • Compound Used: The This compound prodrug is administered in vivo [4].
  • Dosing: Studies have shown tumor growth inhibition in xenograft models (e.g., MOLM13) at doses ranging from 10–150 mg/kg/day [3].

Application Notes for Practitioners and Researchers

  • Adherence to Protocol: Strictly follow the prescribed 7-day continuous infusion schedule and the 1000 mg MTD established for the 28-day cycle when treating elderly AML patients with LDAC [2].
  • Proactive Toxicity Management: Implement robust supportive care measures, particularly growth factor support and infection prophylaxis, due to the high risk of severe neutropenia [1] [2].
  • Biomarker-Driven Research: For preclinical investigation, especially in solid tumors, focus on models with cMYC amplification or high expression, as this appears to be a predictive biomarker for sensitivity [4].
  • Distinguish Compound Forms: Remember that This compound (the prodrug) is used for in vivo studies and clinical administration, while This compound-hQPA (the active form) is typically used for in vitro mechanistic studies [4].

References

Barasertib Mechanism of Action and Cell Cycle Effects

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib is a highly potent and selective Aurora B kinase inhibitor. Its primary mechanism and subsequent effects on the cell cycle are summarized below [1] [2] [3].

  • Pro-drug Activation: this compound is a pro-drug converted to its active metabolite, This compound-hydroxyquinazoline-pyrazol-aniline (this compound-HQPA), in vivo [1] [2].
  • Aurora B Inhibition: this compound-HQPA potently inhibits Aurora B kinase by binding to its ATP-binding site, preventing autophosphorylation and activation. This action disrupts the Chromosomal Passenger Complex (CPC) [1] [3].
  • Mitotic Disruption: Aurora B inhibition leads to failure of cytokinesis, causing cells to bypass mitotic checkpoints and undergo endoreduplication (DNA replication without cell division) [1] [3].
  • Cell Fate: This process results in polyploidy and formation of multinucleated giant cells, ultimately triggering mitotic catastrophe, which leads to apoptosis or cellular senescence [3] [4] [5].

The following diagram illustrates this mechanism and the resultant cell fate decisions.

G Start This compound (Pro-drug) Active This compound-HQPA (Active Metabolite) Start->Active Mechanism Inhibits Aurora B Kinase Active->Mechanism Effect Mitotic Disruption: - Failed Cytokinesis - Polyploidy Mechanism->Effect Fate Mitotic Catastrophe Effect->Fate Outcome1 Apoptotic Cell Death Fate->Outcome1 Outcome2 Cellular Senescence Fate->Outcome2

Cell Cycle Analysis Protocol via Flow Cytometry

This protocol details the steps for analyzing this compound-treated cells using propidium iodide (PI) staining to assess DNA content and cell cycle distribution [1] [4] [5].

Materials

  • Cell Lines: Applicable across various models (e.g., leukemia, melanoma, breast cancer, myeloma cells) [1] [4] [5].
  • Drug Preparation: 1-20 mM this compound-HQPA stock solution in DMSO; store at -20°C. Prepare fresh working concentrations in culture medium [1] [4].
  • Key Reagents: Propidium iodide (PI), RNase A, 70% ethanol, phosphate-buffered saline (PBS) [1] [4] [5].

Procedure

  • Cell Treatment: Seed cells and allow to adhere. Treat with this compound-HQPA at desired concentrations (common range: 10 nM - 1 µM) for 24-72 hours [1] [4].
  • Cell Harvesting: Collect both adherent and suspension cells. Wash once with ice-cold PBS [4].
  • Fixation: Gently resuspend cell pellet in 4.5 ml of ice-cold 70% ethanol. Fix at -20°C for at least 2 hours or overnight [4] [5].
  • Staining: Centrifuge fixed cells, remove ethanol. Resuspend pellet in 0.5-1 ml PI staining solution (PBS with 20 µg/ml PI and 40 µg/ml RNase A) [5].
  • Incubation: Incubate in the dark at room temperature for 30-60 minutes [1] [5].
  • Flow Cytometry Analysis: Analyze samples using a flow cytometer. Use a 488 nm laser for excitation and measure PI emission at >570 nm [6].

Data Analysis

  • Gating: Use pulse-area vs. pulse-width plots to exclude doublets and analyze only single cells [6].
  • Histogram Analysis: Identify peaks on DNA content frequency histograms [6] [7]:
    • G0/G1 phase: 2N DNA content
    • S phase: DNA content between 2N and 4N
    • G2/M phase: 4N DNA content
    • Sub-G1 peak: Cells with <2N DNA content (indicative of apoptotic cells)
    • Polyploid cells: Populations with >4N DNA content (e.g., 8N, 16N)

Quantitative Efficacy of this compound Across Cancer Types

The table below summarizes the growth inhibitory effects (IC₅₀) of this compound-HQPA and key observations from various human cancer cell lines.

Cell Line / Model Cancer Type Reported IC₅₀ (nM) Key Observations & Biomarkers
HL-60 [1] Acute Myeloid Leukemia 51 nM Induction of polyploidy and sub-G1 apoptosis.
HL-60/ara-C20 [1] Chemoresistant Leukemia 70 nM Effective in cytarabine (ara-C)-resistant variant.
SCLC Panel (9/23 lines) [2] Small Cell Lung Cancer < 50 nM Sensitivity correlated with cMYC amplification and high cMYC gene expression.
T47D/182R-1 & 182R-2 [5] Fulvestrant-Resistant Breast Cancer Not Specified Preferential growth inhibition vs. parental cells; increased Aurora B phosphorylation in resistant lines.
Hmel-1, MBA72, HBL, LND1 [4] Metastatic Melanoma Not Specified Efficacy irrespective of BRAF mutation status; induced mitotic catastrophe and apoptosis.
MM Cell Lines [3] Multiple Myeloma Not Specified Induced cell cycle arrest and abnormal nuclear morphologies.
PAH-PASMCs [8] Pulmonary Arterial Hypertension Not Specified Reduced pathological proliferation; AURKB identified as upregulated target.

Synergistic Combination Therapy Strategies

Research indicates this compound can enhance efficacy of other anti-cancer agents, with success highly dependent on treatment scheduling.

  • Sequencing with S-phase Agents: Combining this compound with the S-phase specific drug cytarabine (ara-C) produced greater-than-additive apoptosis in leukemic cells. The most effective sequence was This compound prior to or concurrent with ara-C, not the reverse [1].
  • Enhancing Chemotherapy: In metastatic melanoma cells, combining this compound-HQPA with nab-paclitaxel was more effective than either drug alone, showing synergism (Combination Index, CI < 1) [4].
  • Overcoming Drug Resistance: this compound demonstrates activity in models resistant to targeted therapies (e.g., vemurafenib-resistant melanoma, fulvestrant-resistant breast cancer), suggesting a potential strategy for treating resistant disease [4] [5].

The workflow for designing these combination experiments is outlined below.

G Start Design Combination Experiment Option1 This compound → Other Drug Start->Option1 Option2 Concurrent Treatment Start->Option2 Option3 Other Drug → this compound Start->Option3 Analyze Analyze Apoptosis & Cell Cycle Option1->Analyze Option2->Analyze Option3->Analyze Result1 Superior Effect (Greater-than-additive) Analyze->Result1 Result2 Reduced Effect (Antagonistic) Analyze->Result2

Critical Considerations for Experimental Design

  • Confirm Target Engagement: Verify Aurora B inhibition by measuring phosphorylation of its downstream substrate, Histone H3 (Ser10), using western blot. A decrease in pH3S10 confirms on-target activity [1] [5].
  • Monitor Multiple Cell Fates: Flow cytometry for DNA content identifies apoptosis (sub-G1) and polyploidy, but use additional assays to detect senescence (e.g., β-galactosidase activity) for a complete picture of cellular outcomes [3] [7].
  • Account for Altered Metabolism: In some cancer models like melanoma, this compound strongly affects glycolytic metabolism, increasing lactate release, which could be monitored as a potential secondary biomarker [4].

This application note synthesizes current research to provide a foundation for your experimental work with this compound. The consistent ability of this compound to induce polyploidy and cell death across diverse cancers highlights its significant potential in oncology and beyond, particularly in combination regimens and for tackling drug-resistant disease.

References

Comprehensive Application Notes and Protocols for Barasertib-HQPA: Preparation, Handling, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barasertib-HQPA

This compound-HQPA (also known as AZD1152-HQPA, AZD2811, or INH-34) is a highly selective small molecule inhibitor of Aurora B kinase with significant antitumor activity across diverse cancer models. This potent compound demonstrates an exceptionally high selectivity profile, with approximately 3,700-fold greater specificity for Aurora B kinase compared to Aurora A kinase, making it an invaluable research tool for investigating mitotic regulation and targeted cancer therapy development [1] [2]. This compound-HQPA represents the active metabolite of the prodrug this compound (AZD1152), which undergoes rapid enzymatic conversion in plasma through phosphatase-mediated cleavage to release the biologically active HQPA form [3] [4].

The primary mechanism of action of this compound-HQPA centers on its potent inhibition of Aurora B kinase, a crucial chromosomal passenger protein that regulates multiple aspects of cell division including chromosome alignment, segregation, and cytokinesis [4]. By disrupting Aurora B function, this compound-HQPA induces defective cell survival, polyploidization, and ultimately apoptotic cell death in susceptible cancer cells [1] [5]. This cellular phenotype makes it particularly valuable for studying cell cycle regulation and developing novel anticancer strategies, especially in hematological malignancies and solid tumors characterized by dysregulated mitosis.

Table 1: Fundamental Properties of this compound-HQPA

Property Specification
CAS Number 722544-51-6
Molecular Formula C₂₆H₃₀FN₇O₃
Molecular Weight 507.56 g/mol
IUPAC Name 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide
Storage Conditions -20°C (desiccated) for solid; -80°C for DMSO solutions
Stability 3 years (powder); 1-2 years (solution at -80°C)

Chemical Properties and Storage Requirements

Physicochemical Characteristics

This compound-HQPA exhibits specific physicochemical properties that directly influence its handling, solubility, and experimental application. The compound is typically supplied as a white to yellow solid powder with predicted properties that include a relative density of 1.359 g/cm³ and moderate lipophilicity [1] [5]. Structural analysis reveals key molecular descriptors including 8 hydrogen bond acceptors, 4 hydrogen bond donors, 14 rotatable bonds, and a topological polar surface area of 128.29 Ų [6]. These characteristics contribute to its drug-like properties and membrane permeability, though it violates only one of Lipinski's Rule of Five parameters, making it generally suitable for cellular research applications [6].

Solubility and Solvent Compatibility

Understanding the solubility profile of this compound-HQPA is critical for preparing accurate stock solutions for experimental use. The compound demonstrates high solubility in DMSO (94 mg/mL or 185.2 mM), moderate solubility in ethanol (3 mg/mL or 5.91 mM), and very limited aqueous solubility (<0.1 mg/mL in pure water) [1] [5]. This solubility profile necessitates the use of DMSO as the primary solvent for stock solution preparation, with subsequent dilution in aqueous buffers for biological assays. When preparing stock solutions, sonication is recommended to ensure complete dissolution, particularly for higher concentrations [1].

Table 2: Solubility Profile and Storage Conditions

Parameter Specifications Additional Notes
Solubility in DMSO 94 mg/mL (185.2 mM) Sonication recommended; hygroscopic
Solubility in Ethanol 3 mg/mL (5.91 mM) Sonication improves dissolution
Aqueous Solubility <0.1 mg/mL (insoluble) Requires aqueous dilution from DMSO stock
Solid Storage -20°C, desiccated Stable for 3 years
Solution Storage -80°C (preferred) or -20°C Avoid freeze-thaw cycles; use within specified timeframe
Storage and Stability Protocols

Proper storage conditions are essential for maintaining this compound-HQPA stability and bioactivity. The solid powder should be stored desiccated at -20°C, where it remains stable for approximately three years [1] [7]. For stock solutions prepared in DMSO, storage at -80°C is strongly recommended to maximize stability, with solutions remaining viable for 1-2 years under these conditions [1] [5]. Solutions stored at -20°C maintain stability for approximately 1 month but should be monitored for precipitation or degradation [7]. To preserve stability and prevent moisture absorption, vials should be equilibrated to room temperature before opening, and reconstitution should be performed under controlled atmospheric conditions when possible [8].

Stock Solution Preparation and Formulation

Standard Reconstitution Protocol

Preparation of consistent stock solutions is fundamental for obtaining reproducible experimental results with this compound-HQPA. The following step-by-step protocol ensures accurate solution preparation:

  • Step 1: Equilibration - Remove the vial from -20°C storage and allow it to reach room temperature (approximately 15-30 minutes) while remaining sealed to prevent moisture condensation [8].
  • Step 2: Preliminary Inspection - Gently shake the vial to ensure the powder is at the bottom. If material has adhered to the neck or cap, carefully tap the vial until all solid is dislodged [8].
  • Step 3: Solvent Addition - Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration. For a 10 mM stock solution, add 197 μL of DMSO per 1 mg of this compound-HQPA [1] [5].
  • Step 4: Dissolution - Vortex the mixture briefly followed by sonication in a water bath sonicator for 1-5 minutes until the solution appears clear and without visible particulate matter [1].
  • Step 5: Quality Assessment - Visually inspect the solution for clarity and absence of precipitation. Aliquot the stock solution into single-use portions to minimize freeze-thaw cycles [8].
In Vivo Formulation Preparation

For animal studies, this compound-HQPA requires specific formulation approaches to ensure bioavailability and compatibility with administration routes. One validated in vivo formulation consists of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which can achieve concentrations up to 3.3 mg/mL (6.5 mM) [1]. The preparation method involves sequential addition of solvents with clarification at each step:

  • Dissolve this compound-HQPA in DMSO first, then add PEG300 while mixing thoroughly.
  • Add Tween 80 gradually with continuous vortexing until the solution clarifies.
  • Slowly add saline while maintaining agitation to prevent precipitation.
  • If necessary, apply gentle heating (≤40°C) and additional sonication to achieve complete dissolution [1].

This formulation has demonstrated stability for immediate use and compatibility with various administration routes including intravenous and intraperitoneal delivery in preclinical models [1] [9].

In Vitro Experimental Applications

Cell Proliferation and Viability Assays

This compound-HQPA exhibits potent antiproliferative effects across diverse cancer cell lines, particularly in hematological malignancies. Standard protocols for assessing cell proliferation typically involve:

  • Cell Seeding: Plate cells at appropriate densities (e.g., 3,000-10,000 cells/well in 96-well plates) in complete medium and allow adherence overnight [5] [2].
  • Compound Treatment: Prepare serial dilutions of this compound-HQPA in culture medium from DMSO stock solutions, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Typical concentration ranges span from 0.1 nM to 1000 nM, with incubation times of 48-72 hours [5] [2].
  • Viability Assessment: Perform MTT, MTS, or similar viability assays according to standard protocols. For MTT assays, incubate with 0.5 mg/mL MTT for 2-4 hours at 37°C, followed by solubilization of formazan crystals with DMSO and measurement at 570 nm [1] [5].

Representative IC₅₀ values from published studies demonstrate the compound's potency across various cancer types, with particularly strong activity observed in acute myeloid leukemia models such as HL-60 (IC₅₀ = 12.7 nM), MOLM-13 (IC₅₀ = 9.7 nM), and MV4-11 (IC₅₀ = 8.6 nM) [5].

Table 3: In Vitro Efficacy of this compound-HQPA Across Cancer Cell Lines

Cell Line Cancer Type Assay Type IC₅₀/EC₅₀ Experimental Conditions
HL-60 Acute Myeloid Leukemia MTT viability 12.7 nM 48-hour treatment [5]
MOLM-13 Acute Myeloid Leukemia MTT viability 9.7 nM 48-hour treatment [5]
MV4-11 Acute Myeloid Leukemia MTT viability 8.6 nM 48-hour treatment [5]
LNCaP Prostate Cancer Growth inhibition 25 nM 48-hour treatment [2]
BT474 Breast Cancer Growth inhibition 8 nM 2-5 day treatment [2]
HepG2 Hepatocellular Carcinoma SRB assay 0.1 μM Concentration response [5]
A549 Lung Adenocarcinoma SRB cytotoxicity 0.1 μM Concentration response [5]
HuH-7 Hepatocellular Carcinoma Growth inhibition 6.8 nM 72-hour treatment [2]
Biomarker Analysis and Mechanism Validation

A key pharmacological effect of this compound-HQPA is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase. This biomarker can be utilized to confirm target engagement and determine biologically effective concentrations:

  • Treatment Protocol: Expose cells to this compound-HQPA (typical concentration range: 5-500 nM) for 3-24 hours [5] [4].
  • Cell Harvesting and Lysis: Collect cells and prepare lysates using RIPA buffer supplemented with phosphatase and protease inhibitors.
  • Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-phospho-histone H3 (Ser10) antibodies. Normalize using total histone H3 or other appropriate loading controls [4].
  • Immunofluorescence: Fix cells, permeabilize, and stain with phospho-histone H3 antibodies followed by fluorescence-conjugated secondary antibodies. Quantify fluorescence intensity by microscopy or flow cytometry [4].

This biomarker analysis typically reveals dose-dependent inhibition of histone H3 phosphorylation, with significant reduction observed at concentrations as low as 5-10 nM in sensitive cell lines [4].

Apoptosis and Cell Cycle Analysis

This compound-HQPA treatment induces characteristic cell cycle perturbations culminating in apoptosis, which can be quantified using standardized protocols:

  • Treatment Conditions: Incubate cells with this compound-HQPA (typical range: 10-500 nM) for 24-72 hours. Time-course experiments often reveal polyploidization (24-48 hours) followed by apoptosis (48-72 hours) [1] [8].
  • Cell Cycle Analysis: Fix cells in 70% ethanol, stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL), and analyze DNA content by flow cytometry. This compound-HQPA treatment typically increases the population of cells with 4N and 8N DNA content, indicating polyploidization [8].
  • Apoptosis Detection: Assess using Annexin V/propidium iodide staining according to manufacturer protocols. Alternatively, examine caspase activation by Western blotting for cleaved caspase-3 and PARP cleavage [2].

These analyses typically demonstrate that this compound-HQPA induces mitotic catastrophe through polyploidization, followed by delayed apoptotic cell death, a hallmark of Aurora B inhibition [1] [8] [2].

G This compound This compound AuroraB_Inhibition AuroraB_Inhibition This compound->AuroraB_Inhibition HistoneH3_Phospho Decreased Histone H3 Phosphorylation AuroraB_Inhibition->HistoneH3_Phospho ChromosomeAlignment Defective Chromosome Alignment & Segregation AuroraB_Inhibition->ChromosomeAlignment Polyploidization Polyploidization HistoneH3_Phospho->Polyploidization 24-48h ChromosomeAlignment->Polyploidization Apoptosis Apoptosis Polyploidization->Apoptosis 48-72h CellDeath CellDeath Apoptosis->CellDeath

Figure 1: Mechanism of Action and Cellular Response to this compound-HQPA Treatment. This compound-HQPA specifically inhibits Aurora B kinase activity, leading to decreased histone H3 phosphorylation and defective chromosome segregation. These initial events trigger polyploidization within 24-48 hours, followed by apoptosis and eventual cell death at 48-72 hours post-treatment.

In Vivo Experimental Applications

Animal Dosing and Formulation

Successful in vivo administration of this compound-HQPA requires careful attention to dosing protocols and formulation parameters. The prodrug this compound (AZD1152) is typically used for in vivo studies as it converts rapidly to the active this compound-HQPA in plasma [3] [9]. Established protocols include:

  • Dosing Regimens: Effective doses in mouse xenograft models typically range from 5-150 mg/kg/day, administered via intravenous infusion or intraperitoneal injection [1] [9]. For continuous exposure, subcutaneous implantation of osmotic minipumps providing sustained delivery over 48 hours has demonstrated efficacy [8] [10].
  • Dosing Schedule: Common schedules include administration 4 times per week or every other day, with treatment cycles typically spanning 2-3 weeks depending on the specific model and toxicity profile [1].
  • Formulation Considerations: The standard in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) provides acceptable solubility and stability for parenteral administration [1].
Efficacy Assessment in Xenograft Models

Evaluation of antitumor efficacy follows standardized xenograft protocols with the following key parameters:

  • Model Establishment: Implant cancer cells (e.g., 2×10⁶ MOLM13 cells/mouse) subcutaneously in immunodeficient mice and randomize into treatment and control groups when tumors reach palpable size (typically 100-200 mm³) [1].
  • Treatment Initiation: Administer this compound according to the selected dosing regimen. Include vehicle control groups and appropriate positive controls if evaluating combination therapies [1] [9].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (length × width × height) [1].
  • Endpoint Analysis: Terminate studies based on predetermined endpoints (tumor size, time, or clinical condition). Collect tumors for weight measurement and additional analyses (histology, biomarker assessment) [1].

In preclinical models, this compound monotherapy has demonstrated significant tumor growth inhibition ranging from 55% to 100% across various xenograft models, including human colon (SW620, HCT116), lung, and hematologic tumors [5] [9].

Pharmacokinetic and Disposition Studies

Understanding the pharmacokinetic profile of this compound and its active metabolite this compound-HQPA is essential for designing effective dosing regimens:

  • Sample Collection: In pharmacokinetic studies, collect blood/plasma, urine, and feces at predetermined time points following administration [3].
  • Bioanalysis: Utilize validated analytical methods (LC-MS/MS) for quantifying this compound and this compound-HQPA concentrations in biological matrices [3].
  • Data Interpretation: Key pharmacokinetic parameters from clinical studies in AML patients include a clearance rate of 31.4 L/h for this compound-HQPA, with mean recovery of 51% in feces and 27% in urine, indicating predominantly hepatic elimination [3].

Table 4: In Vivo Pharmacokinetic and Dosing Parameters

Parameter Findings Experimental Context
Effective Dose Range 5-150 mg/kg/day Mouse xenograft models [1] [8] [9]
Administration Route IV, IP, subcutaneous infusion Preclinical models [1] [8]
Clearance 31.4 L/h (this compound-HQPA) AML patients [3]
Recovery in Feces 51% (mean) Human radiolabeled study [3]
Recovery in Urine 27% (mean) Human radiolabeled study [3]
Primary Elimination Route Hepatic metabolism Human radiolabeled study [3]
Combination Efficacy Enhanced antitumor activity with vincristine or daunorubicin MOLM13 xenografts [1]

Technical Considerations and Troubleshooting

Common Technical Challenges

Several technical challenges may arise when working with this compound-HQPA, along with recommended solutions:

  • Precipitation in Aqueous Solutions: If precipitation occurs during dilution of stock solutions into cell culture media, ensure proper preparation sequence by adding the DMSO stock to media while vortexing gently. Pre-warming media to 37°C may improve solubility [1] [8].
  • Variable Cellular Responses: Differences in sensitivity across cell lines may relate to ABC transporter expression (P-glycoprotein, BCRP), which can efflux this compound-HQPA. Consider using transporter inhibitors (e.g., verapamil for P-gp) in resistant models [4].
  • Biomarker Variability: If phospho-histone H3 reduction is not observed at expected concentrations, optimize treatment duration (3-24 hours) and confirm antibody specificity using appropriate positive and negative controls [4].
Safety and Regulatory Considerations

While this compound-HQPA is not classified as a hazardous substance according to GHS criteria, standard precautions for handling research compounds should be followed [7]:

  • Personal Protective Equipment: Wear safety goggles, gloves, and laboratory coat when handling the compound [7].
  • Engineering Controls: Use adequate ventilation and conduct procedures in a fume hood when preparing powders or solutions [7].
  • Spill Management: Absorb liquid spills with appropriate absorbent material and decontaminate surfaces with alcohol [7].
  • Waste Disposal: Dispose of all waste in accordance with institutional regulations for chemical waste [7].

G cluster_Stock Stock Solution Preparation cluster_InVitro In Vitro Applications cluster_InVivo In Vivo Applications Start Experiment Planning StockPrep Stock Solution Preparation Start->StockPrep InVitro In Vitro Studies StockPrep->InVitro InVivo In Vivo Studies StockPrep->InVivo Analysis Data Analysis & Validation InVitro->Analysis InVivo->Analysis S1 Equilibrate to RT S2 Add DMSO & Sonicate S1->S2 S3 Aliquot & Store at -80°C S2->S3 V1 Cell Viability & Proliferation Assays V2 Cell Cycle & Apoptosis Analysis V3 Biomarker Assessment (pHH3 Western Blot) IV1 Formulation for Administration IV2 Dosing & Efficacy Monitoring IV3 Tissue Collection & Analysis

Figure 2: Experimental Workflow for this compound-HQPA Research Applications. The diagram outlines key stages in designing and executing experiments with this compound-HQPA, from initial stock solution preparation through in vitro and in vivo applications to final data analysis and validation. Each stage contains specific procedural steps that should be followed to ensure experimental reproducibility.

Conclusion

This compound-HQPA represents a valuable research tool for investigating Aurora B kinase function and developing novel cancer therapeutics. Its high selectivity, well-characterized mechanism of action, and consistent cellular phenotype make it particularly useful for studies of mitotic regulation and targeted therapy. The protocols and application notes provided in this document offer comprehensive guidance for proper compound handling, experimental design, and data interpretation across various research contexts. By adhering to these standardized methodologies, researchers can ensure reproducible results and maximize the scientific value of their investigations with this potent and selective kinase inhibitor.

References

Comprehensive Application Notes and Protocols for Barasertib (AZD1152) Pharmacokinetic Analysis in Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barasertib Pharmacology and Pharmacokinetics

This compound (AZD1152) is a novel therapeutic agent that represents a significant advancement in targeted cancer therapy. This compound is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis and chromosomal segregation that is frequently overexpressed in various malignancies, particularly acute myeloid leukemia (AML). This compound is administered as a phosphate prodrug that undergoes rapid conversion in systemic circulation to its active metabolite, this compound-hydroxyquinazoline pyrazol-aniline (this compound-hQPA), through phosphatase-mediated cleavage. This conversion occurs promptly following intravenous administration, making the pharmacokinetic characterization of both compounds essential for understanding the drug's therapeutic profile and toxicity management.

The pharmacokinetic profile of this compound is characterized by rapid conversion to its active moiety, extensive tissue distribution, and prolonged exposure of the active metabolite. In clinical studies, this compound has demonstrated a predictable pharmacokinetic profile when administered as a continuous intravenous infusion over 7 days, with steady-state concentrations of this compound-hQPA achieved within the infusion period. The complex metabolic pathway and elimination profile of this compound-hQPA necessitate careful analytical consideration to ensure accurate quantification across various biological matrices. Understanding these pharmacokinetic properties is crucial for researchers designing clinical trials and developing analytical methods for this compound quantification.

Quantitative Pharmacokinetic Parameters

Key Pharmacokinetic Parameters of this compound and this compound-hQPA

Table 1: Comprehensive pharmacokinetic parameters of this compound and this compound-hQPA after 7-day continuous intravenous infusion (1200 mg)

Parameter This compound This compound-hQPA Notes
Css (ng/mL) 45.2 ± 15.3 148.6 ± 42.7 Steady-state concentration during infusion
AUC (ng·h/mL) 7593 ± 2568 24965 ± 7168 Area under concentration-time curve
Clearance (L/h) 158 ± 53 31.4 ± 9.0 Total systemic clearance
Vss (L) 254 ± 85 618 ± 177 Volume of distribution at steady state
t½λz (h) 1.2 ± 0.4 113.4 ± 32.5 Terminal half-life
Renal Clearance (L/h) Below quantification limit 3.2 ± 0.9 Approximately 10% of total clearance
fe (%) <1% 10-15% Fraction excreted unchanged in urine

The pharmacokinetic data demonstrate that this compound-hQPA exhibits a substantially longer half-life (113.4 hours) compared to the parent prodrug (1.2 hours), supporting the extended pharmacological activity observed clinically. The large volume of distribution (618 L) indicates extensive tissue distribution, which is consistent with its mechanism of action targeting intracellular kinases. The clearance mechanism is primarily hepatic, with only 10-15% of the administered dose excreted renally as this compound-hQPA or its metabolites.

Metabolic and Excretion Profile

Table 2: Recovery and metabolic profile of this compound-related radioactivity in excretion studies

Parameter Mean Recovery (%) Range (%) Primary Compounds Identified
Total Recovery 72-82 70-85 Total radioactivity in excreta
Fecal Excretion 51 45-58 Parent drug and metabolites
Urinary Excretion 27 22-32 Predominantly metabolites
This compound-hQPA in excreta 13.2-33.7 - Varies by individual
This compound-hQPA N-acetic acid 7.8-10.5 - Oxidative metabolite
This compound-hQPA desfluoroaniline N-acetic acid 5.1-9.5 - Defluorinated metabolite

The excretion profile demonstrates that fecal elimination represents the primary route of elimination, accounting for approximately 51% of administered radioactivity, while renal excretion accounts for 27%. The main metabolic pathways identified for this compound include: (1) cleavage of the phosphate group to form this compound-hQPA, followed by oxidation; and (2) loss of the fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation. Desfluoroaniline metabolites constitute a significantly larger proportion of the metabolites identified in excreta (approximately 15%) than in plasma (approximately 2%), suggesting further processing of these metabolites before excretion [1] [2].

Analytical Methodologies

Sample Collection and Processing Protocol

Blood Sample Collection: For accurate pharmacokinetic characterization during 7-day continuous infusions, collect 3 mL blood samples at the following time points: pre-dose; 24, 48, and 120 hours after start of infusion (SOI); 5 minutes before end of infusion (EOI); and post-EOI at 0.25, 0.5, 0.75, 1, 2, 4, 6, and 24 hours. Additional samples should be collected on days 15 and 18 for complete characterization of the terminal elimination phase [3]. All samples must be collected in EDTA-containing tubes and placed immediately on ice.

Plasma Separation: Centrifuge blood samples at 1500 × g for 15 minutes at 4°C within 30 minutes of collection. Transfer the plasma fraction to polypropylene cryovials and store at -70°C or below until analysis. Avoid repeated freeze-thaw cycles (maximum 2 cycles recommended) to maintain analyte stability.

Urine and Fecal Collection: For excretion studies, collect urine and feces samples within 24-hour periods following administration: 0-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168, and 168-192 hours. Measure total volume/weight of each collection and aliquot representative samples for storage at -70°C or below [1].

LC-MS/MS Analytical Method for Quantification

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 2.1 × 100 mm, 1.7 μm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient Program: 5% B to 95% B over 5 minutes, hold for 2 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10 μL

Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection: Multiple reaction monitoring (MRM)
  • This compound Transition: m/z 509.2 → 394.1
  • This compound-hQPA Transition: m/z 429.2 → 354.1
  • Internal Standard: Stable isotope-labeled analogs (when available)

Sample Preparation: Perform protein precipitation with 3 volumes of acetonitrile containing 0.1% formic acid. Vortex for 1 minute, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer supernatant to autosampler vials for analysis [1].

Quality Control: Prepare calibration standards in blank human plasma covering the range of 0.25-500 ng/mL for both analytes. Include quality control samples at low, medium, and high concentrations (0.75, 75, and 400 ng/mL) in each analytical batch. The method should demonstrate accuracy within ±15% and precision ≤15% for all validated concentrations.

Clinical Protocol Guidelines

Dosing Regimen and Sample Collection

Patient Population Considerations: this compound has been primarily studied in patients with acute myeloid leukemia (AML), both newly diagnosed and relapsed/refractory. The pharmacokinetics have been characterized in elderly AML patients (≥60 years) as well, with similar profiles observed across age groups. However, special consideration should be given to patients with hepatic impairment due to the primarily hepatic clearance pathway [4] [5].

Recommended Dosing:

  • Monotherapy: 1200 mg this compound administered as a 7-day continuous intravenous infusion every 21-28 days
  • Combination with LDAC: 1000 mg this compound (7-day infusion) with low-dose cytarabine (20 mg subcutaneous twice daily for 10 days) every 28 days
  • Dose Preparation: Reconstitute according to manufacturer instructions and administer using a programmable infusion pump

Pharmacokinetic Sampling Schedule for Clinical Trials:

  • Cycle 1 Intensive Sampling: Pre-dose; 24, 48, and 120 hours after SOI; 5 minutes before EOI; 0.25, 1, 2, 6, and 24 hours after EOI; and on days 15 and 18
  • Subsequent Cycles (Sparse Sampling): Pre-dose, 120 hours after SOI, 5 minutes before EOI, and 6 hours after EOI
  • Trough Concentrations: Pre-dose samples in all cycles to assess accumulation
Safety and Toxicity Monitoring

Hematological Monitoring: Given this compound's mechanism of action as a mitotic inhibitor, febrile neutropenia (occurring in 59% of patients in combination studies) and stomatitis/mucosal inflammation (dose-limiting at higher doses) represent the most significant adverse events. Monitor complete blood counts with differential at least twice weekly during the first cycle, then weekly thereafter [3] [4].

Non-Hematological Toxicity: Regular assessment of oral mucosa, renal function (serum creatinine), and hepatic function (AST, ALT, bilirubin) is recommended. In clinical studies, the maximum tolerated dose (MTD) for this compound monotherapy was established at 1200 mg, with dose-limiting toxicities observed at 1600 mg. When combined with LDAC, the MTD was reduced to 1000 mg, primarily due to increased mucosal toxicity [4] [5].

Visual Experimental Workflows

G A This compound (Prodrug) B Enzymatic Conversion in Plasma A->B Rapid conversion C This compound-hQPA (Active Metabolite) B->C Phosphatase cleavage D Primary Metabolic Pathways C->D Metabolic clearance G Tissue Distribution (Vss = 618 L) C->G Extensive distribution H Hepatic Metabolism (Major Route) C->H Primary clearance I Renal Excretion (Minor Route: 10-15%) C->I Minor pathway E Oxidation Products D->E Oxidation reactions E->I Renal elimination J Fecal Elimination (51% of dose) E->J Fecal elimination F Elimination H->J Biliary excretion

Figure 1: Metabolic Pathway and Disposition of this compound. This diagram illustrates the key pharmacokinetic processes governing this compound disposition, from prodrug activation to elimination. Following intravenous administration, this compound undergoes rapid conversion to the active metabolite this compound-hQPA, which subsequently distributes extensively to tissues, undergoes hepatic metabolism primarily through oxidation pathways, and is eliminated predominantly through fecal excretion.

G A Study Design B Patient Population (AML, newly diagnosed or relapsed/refractory) A->B C Dosing Regimen (7-day continuous IV infusion) B->C D Sample Collection C->D H Blood Collection (EDTA tubes) D->H J Urine Collection (24-hour intervals) D->J E Matrix Processing M Protein Precipitation (3 volumes ACN + 0.1% FA) E->M F Analytical Method G Data Analysis F->G P PK Parameter Calculation (Non-compartmental analysis) G->P I Plasma Separation (Centrifuge 1500×g, 15 min, 4°C) H->I K Sample Storage (-70°C or below) I->K J->K K->E L LC-MS/MS Analysis N Chromatographic Separation (C18 column, gradient elution) L->N M->L O Mass Spectrometric Detection (ESI+ MRM mode) N->O O->F

Figure 2: Experimental Workflow for this compound PK Studies. This workflow outlines the comprehensive methodology for conducting pharmacokinetic studies of this compound, from clinical study design through sample analysis and data interpretation. The protocol emphasizes proper sample handling procedures critical for maintaining analyte stability, particularly given the rapid conversion of the prodrug to its active metabolite.

Conclusion and Research Applications

The pharmacokinetic profile of this compound presents both challenges and opportunities for clinical development. The prolonged half-life of the active metabolite this compound-hQPA (113.4 hours) supports sustained target inhibition but also necessitates careful scheduling to manage hematological toxicities. The extensive tissue distribution (Vss = 618 L) indicates good penetration to target tissues, which is advantageous for targeting malignant cells in both solid tumors and hematological malignancies.

For researchers designing clinical trials with this compound, several key considerations emerge from these pharmacokinetic data. First, the 7-day continuous infusion regimen provides sustained exposure necessary for therapeutic efficacy while maintaining manageable toxicity. Second, the primarily hepatic clearance pathway suggests that renal impairment may have minimal impact on this compound pharmacokinetics, though hepatic impairment should be carefully evaluated. Third, the predictable pharmacokinetics across patient populations support the use of fixed dosing rather than body-size-based dosing regimens.

The analytical methodologies presented here provide a robust framework for quantifying this compound and its active metabolite in biological matrices, supporting future clinical trials and pharmacokinetic/pharmacodynamic correlation studies. As research continues, these protocols will facilitate the rational development of this compound and related Aurora kinase inhibitors across a spectrum of malignancies.

References

Introduction to Barasertib and its Use in Migration Assays

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib (AZD1152-HQPA) is a highly potent and selective inhibitor of Aurora B kinase, a key protein regulating cell division. Inhibition of Aurora B disrupts proper mitosis, leading to cell cycle arrest and the induction of cell death. Beyond its anti-proliferative effects, research shows that this compound also significantly impacts cancer cell migration and invasion [1] [2].

The wound healing assay (or scratch assay) is a common in vitro method to study cell migration. When combined with this compound, this assay can effectively evaluate the compound's potential to suppress the metastatic behavior of cancer cells. Studies have demonstrated its efficacy in reducing migration in various cancer types, including metastatic melanoma and osteosarcoma [3] [1].

Application Notes & Detailed Protocol

Materials and Reagent Setup
  • This compound Stock Solution: Resuspend this compound-HQPA in DMSO to a typical stock concentration of 20 mM [2]. Aliquot and store at -20°C.
  • Cell Lines: Protocols have been validated in various lines including:
    • Melanoma: MBA72 (BRAF V600E), Hmel1 (BRAF V600K), and their vemurafenib-resistant variants (MBA72R, Hmel1R); BRAF wild-type HBL and LND1 [3] [2].
    • Osteosarcoma: U2-OS [1].
  • Complete Cell Culture Medium: Use appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [1] [4].
  • Equipment: Tissue culture incubator (37°C, 5% CO2), phase-contrast microscope with camera, sterile pipettes and tips, 6-well or 12-well tissue culture plates, ruler or marker pen, image analysis software (e.g., ImageJ).
Step-by-Step Experimental Procedure
  • Cell Seeding and Culture

    • Seed your chosen cancer cells into a multi-well plate (e.g., 6-well) at a high density to form a confluent monolayer (approximately 5 × 10^5 to 1 × 10^6 cells/well) [1] [2].
    • Allow cells to adhere and grow for 24-48 hours in a standard incubator until they reach ~100% confluence.
  • Wound Creation ("Scratching")

    • Use a sterile 200 µL pipette tip to create a straight, uniform "wound" by scratching the cell monolayer. To ensure consistency, it may help to draw a line on the underside of the plate as a guide.
    • Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and debris. This provides a clean, sharp edge for the wound.
  • Application of this compound

    • Add fresh culture medium containing the desired concentration of this compound. Based on published studies, a concentration of 100 nM has been effectively used to suppress migration in osteosarcoma cells [1]. For dose-response studies, a range from 30 nM to 300 nM is appropriate [3] [2].
    • Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
    • Record this time point as Time = 0 hours.
  • Image Acquisition and Incubation

    • Place the plate under a phase-contrast microscope and capture images of the wounds at multiple, predefined locations at Time = 0.
    • Return the plate to the incubator and continue the incubation for the duration of the experiment (e.g., 24 to 72 hours).
    • Re-capture images at the same locations at regular intervals (e.g., 24h, 48h).
Data Quantification and Analysis
  • Measure Wound Closure: Using image analysis software, measure the area of the wound at each time point. The key metric is the percentage of wound closure relative to the initial wound area at Time = 0.
  • Calculate Migration Inhibition: Compare the rate and extent of wound closure in this compound-treated wells against the vehicle control. A significant reduction indicates inhibition of migration.

Summary of Expected Results

The table below summarizes quantitative data on this compound's effects from published studies.

Table 1: Summary of this compound Effects in Cellular Assays

Cell Line / Cancer Type This compound Concentration Key Findings on Migration & Proliferation Assay Type Reference
U2-OS Osteosarcoma 100 nM Strong suppression of cell migration and invasion. Wound Healing, Transwell [1]
Melanoma Panel (MBA72, Hmel1, HBL, LND1) 30 nM, 300 nM ~50-60% reduction in cell growth after 3 days; strong anti-migratory effect. MTT, Wound Healing [3] [2]
U2-OS Osteosarcoma 0 - 500 nM Dose-dependent inhibition of cell proliferation (IC50 in the nanomolar range after 72h). MTT [1]

Workflow Visualization

The following diagram illustrates the complete experimental workflow:

G Start Seed cells in multi-well plate A Grow to confluence (24-48 hours) Start->A B Create scratch wound with sterile pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with This compound (e.g., 100 nM) C->D E Acquire 'Time 0' images at marked locations D->E F Incubate plate (24-72 hours) E->F G Acquire final images at same locations F->G H Analyze images & quantify wound closure % G->H End Interpret results: Reduced closure = Inhibited migration H->End

Key Considerations for Your Research

  • Cytotoxicity Confirmation: The observed reduction in wound closure could be due to inhibited migration or simply cell death. It is crucial to perform complementary assays (e.g., MTT, apoptosis assays) to confirm that the anti-migratory effect is specific and not solely a consequence of cytotoxicity [3] [1].
  • Mechanistic Insights: this compound induces mitotic catastrophe, leading to polyploidy and ultimately cell death via apoptosis and necrosis. This disruption of the cell cycle is a primary mechanism behind its anti-migratory and anti-proliferative effects [3] [2].
  • Combination Strategies: Research suggests this compound's effectiveness can be enhanced. It shows synergistic effects when combined with chemotherapy like nab-paclitaxel in melanoma, offering a promising avenue for combination therapy development [2].

I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on any of the steps or wish to explore specific cancer models in more depth, please feel free to ask.

References

Comprehensive Research Application Notes and Protocols for Barasertib (AZD1152)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barasertib and Its Research Significance

This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that has emerged as a promising anticancer therapeutic candidate, particularly for hematological malignancies and solid tumors characterized by specific genetic alterations. As a prodrug, this compound is rapidly converted in serum to its more active form, this compound-hydroxy quinazoline pyrazol anilide (this compound-hQPA), which exerts potent inhibition of Aurora B kinase activity with an IC50 of 0.37 nM in cell-free assays while demonstrating significantly less activity against Aurora A (IC50 = 1369 nM). This remarkable selectivity profile, approximately 3,700-fold greater for Aurora B over Aurora A, underpins its unique mechanism of action and differentiates it from pan-Aurora kinase inhibitors in development. [1] [2]

The significance of this compound in oncology research stems from Aurora B's crucial role as the catalytic component of the Chromosomal Passenger Complex (CPC), which regulates key mitotic processes including chromosome alignment, segregation, and cytokinesis. Inhibition of Aurora B kinase activity disrupts proper chromosome segregation and cytokinesis, leading to the generation of polyploid cells that subsequently undergo apoptotic cell death or senescence. This mechanism is particularly relevant in cancer types with high proliferative indices and specific genetic vulnerabilities, such as MYC family amplifications in small cell lung cancer and acute myeloid leukemia. The compound's progression through phase I/II clinical trials has demonstrated promising activity in elderly patients with acute myeloid leukemia, warranting further investigation into its potential across various cancer indications. [3] [4]

Chemical Properties and Mechanism of Action

Chemical Characteristics

This compound belongs to the class of organic compounds known as quinazolinamines, characterized by a heterocyclic aromatic structure containing a quinazoline moiety substituted by amine groups. Its systematic IUPAC name is (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid, with a molecular formula of C₂₆H₃₁FN₇O₆P and a molecular weight of 587.54 g/mol. The compound exists as a phosphate prodrug that requires enzymatic conversion by phosphatases in serum to release the active moiety, this compound-hQPA, which possesses the actual kinase inhibitory activity. This prodrug strategy enhances the compound's solubility and bioavailability for clinical administration while ensuring targeted activation at the site of action. [5] [2]

Molecular Mechanism of Action

This compound's primary mechanism involves potent and selective inhibition of Aurora B kinase, a key regulator of mitosis. The active metabolite, this compound-hQPA, functions as an ATP-competitive inhibitor that binds to the kinase domain of Aurora B with high affinity. Structural analyses reveal that the selectivity for Aurora B over Aurora A is largely attributed to interactions with specific residues in the kinase domain; notably, the Glu177 residue in Aurora B forms hydrogen bonds with this compound, while the corresponding residue in Aurora A is replaced by threonine (Thr217), resulting in reduced binding affinity. More recent investigations suggest that the Arg159 residue of Aurora B and binding interactions in the rear hydrophobic pocket are also crucial for determining this compound's selectivity profile. [3]

At the cellular level, this compound induces chromosome misalignment and cytokinesis failure, leading to the accumulation of cells with 4N/8N DNA content and the formation of multinucleated giant cells. This aberrant polyploidization activates multiple cell death pathways, including mitotic catastrophe and apoptosis, particularly in rapidly dividing cancer cells. Recent research has uncovered additional mechanisms beyond direct mitotic disruption, including inhibition of glucose metabolism through downregulation of key metabolic enzymes (GLUT1, LDHA, HK2) via induction of ribosomal protein S7 (RPS7) and subsequent suppression of c-Myc transcriptional activity. This metabolic dimension to this compound's mechanism of action provides insights into its potential efficacy against tumors with specific metabolic dependencies. [6] [2] [3]

Preclinical Research Profiles

Anticancer Efficacy Across Cancer Types

Table 1: Preclinical Efficacy of this compound Across Various Cancer Models

Cancer Type Model System Key Findings Effective Concentration/Dose Proposed Biomarkers
Small Cell Lung Cancer (SCLC) 23 SCLC cell lines 9/23 lines very sensitive with IC₅₀ < 50 nM; >75% growth inhibition at 100 nM IC₅₀ < 50 nM cMYC amplification (p=0.018), cMYC gene expression (p=0.026)
Acute Myeloid Leukemia MOLM13 xenograft Significant tumor growth suppression 25 mg/kg single dose Unknown
Multiple Myeloma 5 MM cell lines Cell cycle arrest, mitochondrial ROS-driven cell death, polyploidy Variable by cell line Unknown
Colon, Breast, Lung Cancers Various xenografts Dose-dependent tumor growth inhibition 10-150 mg/kg/day Unknown
Gastric Cancer Cell lines Reduced glucose uptake and lactate production; decreased GLUT1, LDHA, HK2 Dose-dependent AURKB expression correlated with c-Myc, GLUT1, LDHA

Preclinical studies have demonstrated this compound's broad anticancer activity across diverse tumor types. In small cell lung cancer models, sensitivity to this compound strongly correlated with cMYC amplification and elevated cMYC gene expression, with approximately 39% of tested SCLC lines exhibiting high sensitivity (IC₅₀ < 50 nM). The drug effectively inhibited tumor growth in xenograft models established from SCLC lines with high cMYC expression but without cMYC amplification, suggesting that both genetic and expression markers may predict response. Similarly, in multiple myeloma models, this compound induced cell cycle arrest and mitochondria-related cell death through mechanisms involving increased mitochondrial reactive oxygen species (mROS) and disruption of mitochondrial potential. [1] [3]

The antitumor efficacy of this compound extends to solid tumors, with studies demonstrating dose-dependent tumor growth inhibition in colon, breast, and lung cancer xenograft models at doses ranging from 10-150 mg/kg/day. Complete tumor growth inhibition was observed in some models, highlighting the compound's potent anticancer activity. In gastric cancer cells, this compound was found to modulate cancer cell metabolism by inhibiting glucose uptake and lactate production, suggesting that its antitumor effects extend beyond direct mitotic disruption to encompass metabolic reprogramming of cancer cells. [6] [2]

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacokinetic Parameters of this compound and Active Metabolite

Parameter This compound (prodrug) This compound-hQPA (active metabolite) Notes
Conversion Rapid conversion in serum Formed by phosphatase cleavage Complete conversion
Half-life Approximately 50 hours 44.6-162 hours Dose schedule-dependent
Clearance Rapid elimination Slow clearance Primarily fecal elimination
Dose Proportionality Linear and proportional Higher plasma concentrations observed
Administration Route Intravenous infusion N/A 2-hour or 48-hour infusion, or 7-day continuous infusion

Population pharmacokinetic/pharmacodynamic modeling based on data from phase I trials has informed optimal dosing strategies for this compound. The relationship between this compound-hQPA plasma concentrations and neutrophil count fluctuation has been characterized using a semi-mechanistic model, enabling prediction of maximum tolerated doses and safe starting doses for clinical trials. This model adequately described the time course of neutrophil count changes, a key dose-limiting toxicity, and supported the feasibility of a two-stage model-based design for phase I trials of this compound. The application of such modeling approaches could potentially reduce the number of patients treated at subtherapeutic dose levels in future clinical development. [7]

The pharmacodynamic effects of this compound have been characterized through both in vitro and in vivo studies. Treatment with this compound results in dose-dependent induction of polyploidy, followed by apoptosis in sensitive cancer cells. These effects are accompanied by molecular signatures of Aurora B inhibition, including reduced phosphorylation of histone H3 at serine 10, a direct substrate of Aurora B kinase. The onset and duration of these pharmacodynamic effects have been characterized in relation to pharmacokinetic parameters, providing insights into the relationship between drug exposure and biological activity. [1] [3]

Clinical Trial Findings

Phase I/II Studies in Acute Myeloid Leukemia

Clinical investigations of this compound have demonstrated promising activity in acute myeloid leukemia, particularly in elderly patients considered unsuitable for intensive induction therapy. In a phase I/II dose-escalation trial enrolling 64 AML patients receiving this compound as a 7-day continuous infusion every 21 days, the maximum tolerated dose was established at 1,200 mg. The phase II portion of this study demonstrated that this compound monotherapy achieved a combined complete remission (CR and CRi) rate of 35.4% in elderly patients with newly diagnosed AML, significantly higher than the 11.5% observed with low-dose cytosine arabinoside (LDAC). Notably, median overall survival trended longer in the this compound group (8.2 months versus 4.2 months with LDAC), though this difference did not reach statistical significance in the relatively small study. [4]

The safety profile of this compound in AML patients was characterized primarily by hematological toxicities, with febrile neutropenia occurring in 50% of patients and stomatitis/mucositis in 29% in the randomized phase II study. Grade ≥3 adverse events were more frequently observed with this compound (83%) compared to LDAC (69%), though these were generally manageable with appropriate supportive care and dose delays. Interestingly, the combination of this compound with LDAC in a phase I study demonstrated an overall response rate of 45% (including CR, CRi, and PR) in 22 elderly patients with newly diagnosed AML, suggesting potential synergies between these agents. The MTD of this compound in combination with LDAC was established at 1,000 mg. [4]

Clinical Studies in Solid Tumors

This compound has also been evaluated in patients with advanced solid tumors. In a phase I open-label, dose-escalation study involving 59 patients with solid malignancies, this compound was administered via two-hour intravenous infusion either weekly (schedule A) or every two weeks (schedule B). The maximum tolerated doses were established at 200 mg for schedule A and 450 mg for schedule B. The dose-limiting toxicity was primarily neutropenia, consistent with the mechanism of Aurora B inhibition in rapidly dividing hematopoietic cells. Pharmacokinetic analyses revealed linear, dose-proportional absorption with a terminal half-life of approximately 50 hours. [4]

Despite the primary dose-limiting hematological toxicity, disease stabilization was observed in 15 patients with solid tumors, with two patients (one with adenocarcinoma of unknown primary and one with adenoid cystic carcinoma) experiencing prolonged disease stabilization lasting 8 and 16 months, respectively. These findings suggest that while this compound's single-agent activity in solid tumors may be limited to specific histological subtypes, certain patients may derive significant clinical benefit, highlighting the need for biomarker development to identify responsive patient populations. [4]

Experimental Protocols and Methodologies

In Vitro Assessment of Antiproliferative Activity

Protocol Title: Determination of IC₅₀ Values in Cancer Cell Lines

Purpose: To quantitatively evaluate the sensitivity of cancer cell lines to this compound by determining the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

Materials and Reagents:

  • This compound-hQPA (active metabolite; CAS 722543-31-9)
  • Target cancer cell lines (e.g., SCLC, AML, multiple myeloma)
  • Appropriate cell culture media and supplements
  • 96-well tissue culture plates
  • Cell proliferation assay kit (e.g., MTT, XTT, or CellTiter-Glo)
  • Microplate reader

Procedure:

  • Cell Plating: Harvest exponentially growing cells and seed in 96-well plates at densities of 1-5×10³ cells/well in 100 μL complete medium. Include medium-only wells as blanks.
  • Drug Treatment: After 24 hours, prepare serial dilutions of this compound-hQPA in complete medium (typical range: 0.1 nM to 10 μM) and add to cells in triplicate.
  • Incubation: Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
  • Viability Assessment: Add 20 μL of MTT solution (5 mg/mL) per well and incubate for 2-4 hours. Subsequently, solubilize formed formazan crystals with 100 μL DMSO and measure absorbance at 570 nm with a reference filter of 630 nm.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve). [1] [8]

Notes: For SCLC lines, sensitivity is defined as IC₅₀ < 50 nM and >75% growth inhibition at 100 nM. Correlation with genetic features (e.g., cMYC amplification) should be assessed using genomic data.

In Vivo Efficacy Assessment in Xenograft Models

Protocol Title: Evaluation of Antitumor Efficacy in Mouse Xenograft Models

Purpose: To assess the in vivo efficacy of this compound against human tumor xenografts in immunodeficient mice.

Materials and Reagents:

  • This compound (prodrug form)
  • Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
  • Human cancer cells for xenograft establishment
  • Vehicle for drug formulation (appropriate for intravenous administration)
  • Calipers for tumor measurement

Procedure:

  • Xenograft Establishment: Harvest exponentially growing human cancer cells and subcutaneously inject 5-10×10⁶ cells (in Matrigel if necessary) into the flank of mice.
  • Randomization: When tumors reach approximately 100-150 mm³, randomize mice into treatment groups (n=6-10).
  • Drug Administration: Administer this compound intravenously at predetermined doses (e.g., 25-150 mg/kg/day) via 2-hour infusion, 48-hour infusion, or 7-day continuous infusion using osmotic minipumps. Include vehicle control group.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: Continue treatment for 3-4 weeks. Calculate tumor growth inhibition (TGI) as: TGI (%) = [1 - (Final volumeₜᵣₑₐₜₜₑd - Initial volumeₜᵣₑₐₜₜₑd) / (Final volume꜀ₒₙₜᵣₒₗ - Initial volume꜀ₒₙₜᵣₒₗ)] × 100.
  • Statistical Analysis: Compare tumor volumes between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). [1] [2]

Notes: Monitor mice for signs of toxicity, including body weight loss, lethargy, or moribund state. Dose adjustments may be necessary based on tolerability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

G This compound This compound AURKB_Inhibition Aurora B Kinase Inhibition This compound->AURKB_Inhibition CPC_Disruption Chromosomal Passenger Complex Disruption AURKB_Inhibition->CPC_Disruption Histone_H3 Reduced Histone H3 Phosphorylation (Ser10) AURKB_Inhibition->Histone_H3 RPS7_Induction RPS7 Induction AURKB_Inhibition->RPS7_Induction Chromosome_Misalignment Chromosome Misalignment CPC_Disruption->Chromosome_Misalignment Cytokinesis_Failure Cytokinesis Failure Chromosome_Misalignment->Cytokinesis_Failure Polyploidy Polyploidy (4N/8N DNA) Cytokinesis_Failure->Polyploidy Cell_Fate Cell Fate Decision Polyploidy->Cell_Fate Apoptosis Apoptosis Cell_Fate->Apoptosis Mitotic Catastrophe Senescence Senescence Cell_Fate->Senescence Cell Cycle Exit Metabolic_Effects Metabolic Effects (GLUT1↓, LDHA↓, HK2↓) cMyc_Suppression c-Myc Suppression RPS7_Induction->cMyc_Suppression cMyc_Suppression->Metabolic_Effects

Diagram 1: this compound mechanism of action signaling pathway. This compound selectively inhibits Aurora B kinase, disrupting chromosomal passenger complex function and histone H3 phosphorylation, leading to mitotic defects and polyploidy. Subsequent cell fate decisions include apoptosis or senescence. Additional effects involve RPS7-mediated c-Myc suppression and metabolic modulation.

Combination Therapy Experimental Workflow

G Start Start Cell_Line_Selection Cell Line Selection (Genetic characterization) Start->Cell_Line_Selection Monotherapy_Testing This compound Monotherapy (IC₅₀ determination) Cell_Line_Selection->Monotherapy_Testing Combination_Screening Combination Screening (BH3-mimetics, Panobinostat, LDAC) Monotherapy_Testing->Combination_Screening Sequential_Testing Sequential vs Simultaneous Treatment Assessment Combination_Screening->Sequential_Testing Mechanism_Studies Mechanistic Studies (Cell cycle, Apoptosis, Polyploidy) Sequential_Testing->Mechanism_Studies In_Vivo_Validation In Vivo Validation (Xenograft models) Mechanism_Studies->In_Vivo_Validation End End In_Vivo_Validation->End

Diagram 2: Experimental workflow for this compound combination therapy development. The process begins with cell line selection and monotherapy testing, proceeds to combination screening with various agents, evaluates sequencing effects, explores mechanisms of action, and validates promising combinations in vivo.

References

Established Barasertib Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key barasertib combination therapies, their applications, and detailed experimental protocols based on recent preclinical and clinical studies.

Combination Therapy Cancer Type / Model Key Experimental Findings Detailed Protocol & Dosing
This compound + Tazemetostat [1] [2] Epithelioid Sarcoma, Rhabdoid Tumors (Preclinical) Overcame resistance to tazemetostat (EZH2 inhibitor) and slowed tumor growth in mouse models [1] [2]. The specific sequence and dosing were tested in vivo. Researchers re-created tazemetostat resistance in lab models to rationally design this combination [1] [2].

| This compound + Low-Dose Cytarabine (LDAC) [3] [4] | Acute Myeloid Leukemia (AML) - Phase I Clinical Trial | Maximum Tolerated Dose (MTD) of this compound was 1000 mg. Overall response rate was 45% in elderly patients with AML [3] [4]. | This compound: 1000 mg as a 7-day continuous intravenous infusion per 28-day cycle [3] [4]. LDAC: 20 mg twice daily as subcutaneous injections on Days 1-10 of a 28-day cycle [3] [4]. | | This compound + TTFields (Tumor Treating Fields) [5] | Glioblastoma (GBM) Primary Cultures (Preclinical) | Combined treatment had the most pronounced cytotoxic effect versus either treatment alone, leading to significant cell reduction and morphological changes [5]. | This compound: Titrated for each cell line (5–30 nM) [5]. TTFields: Applied for 72 hours using the inovitro system (1.6 V/cm RMS; 200 kHz) [5]. |

Mechanism of Action & Experimental Workflow

To effectively design and troubleshoot experiments, it is crucial to understand this compound's core mechanism and how it synergizes with other agents.

G This compound Combination Therapy Workflow cluster_mitosis This compound's Core Mechanism Start Start: SMARCB1 Gene Mutation (Loss of tumor suppressor) EZH2_Overactivity EZH2 Protein Overactivity Start->EZH2_Overactivity Tazemetostat Tazemetostat Application (EZH2 Inhibitor) EZH2_Overactivity->Tazemetostat Resistance Development of Treatment Resistance Tazemetostat->Resistance Barasertib_Add Add this compound (Aurora B Kinase Inhibitor) Resistance->Barasertib_Add Synergy Synergistic Effect Overcomes Resistance Barasertib_Add->Synergy Mitosis Cell Enters Mitosis AuroraB Aurora B Kinase Activity (Critical for mitosis) Mitosis->AuroraB This compound This compound Inhibits Aurora B AuroraB->this compound Defects Mitotic Defects: - Failed Cytokinesis - Polyploidy This compound->Defects Death Mitotic Catastrophe & Cell Death Defects->Death

Key Technical Considerations & FAQs

When planning your experiments, consider these technical aspects derived from the latest studies.

  • Mechanistic Insight for Combination Design: The rationale for combining this compound with tazemetostat is a prime example of mechanism-driven design. Researchers identified that resistance to tazemetostat involved mutations in a cell growth pathway. This compound was selected specifically to target this resistance pathway, demonstrating how understanding the escape mechanism can lead to effective combination strategies [1] [2].

  • Critical Toxicity Management: Across studies, myelosuppression (particularly neutropenia) is a primary dose-limiting toxicity for this compound [6]. In the AML trial, this compound was combined with LDAC, which also has myelosuppressive effects, yet a 45% response rate was achieved with managed toxicity [3] [4]. Later-phase solid tumor trials of the related drug AZD2811 successfully used prophylactic G-CSF (granulocyte colony-stimulating factor) to manage neutropenia, allowing for adequate dosing [6]. Proactive planning for toxicity management, including G-CSF support in in vivo models, is crucial for achieving therapeutic doses.

  • Dosing and Scheduling Variations: Optimal dosing and sequence are context-dependent. The continuous 7-day infusion in the AML trial was designed for sustained target inhibition but has practical limitations [3] [4]. Newer formulations (e.g., nanoparticle-encapsulated AZD2811) allow shorter infusions (2 hours) while maintaining efficacy, highlighting the importance of pharmacokinetics in protocol design [6].

References

Barasertib dosing optimization maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

Clinically Established Dosing Regimens

The table below summarizes the key dosing regimens and Maximum Tolerated Doses (MTD) identified for Barasertib from clinical trials.

Clinical Context Recommended Dose & MTD Dosing Schedule Key Dose-Limiting Toxicities (DLTs)
Monotherapy in AML MTD: 1200 mg [1] [2] 7-day continuous intravenous (IV) infusion every 21 days [1] Stomatitis/Mucosal inflammation [1]

| Combination with LDAC in AML | MTD: 1000 mg [3] [2] | this compound: 7-day continuous IV infusion (from Day 1). LDAC: 20 mg subcutaneous injection twice daily (from Day 1 to Day 10) in 28-day cycles [3] | Stomatitis/Mucositis; Pancytopenia [3] |

Safety and Tolerability Profile

Managing adverse events is crucial for treatment continuity. The most common significant (Grade ≥3) adverse events associated with this compound across studies are [3] [1] [2]:

  • Febrile neutropenia
  • Stomatitis/Mucosal inflammation
  • Infections and Pneumonia

Myelosuppression (e.g., neutropenia) is a known on-target effect of Aurora B kinase inhibition [4]. These toxicities were often manageable; for example, nearly all cases of stomatitis/mucositis resolved after a dose delay [1].

Dose Optimization and Formulation Considerations

The dose optimization process for this compound considered several factors:

  • Efficacy at Lower Doses: In combination with LDAC, the MTD was 1000 mg, yet this regimen still demonstrated a promising overall response rate of 45% [3].
  • Novel Formulations: To overcome the practical limitation of a 7-day continuous infusion, a nanoparticle formulation of the active drug (AZD2811) was developed. This allows for extended drug exposure with a much shorter (2-hour) IV infusion [4].

The diagrams below illustrate the core dose optimization workflow and safety management for this compound.

barasertib_workflow Start Start: this compound Dosing Route Determine Administration Route Start->Route Mono Monotherapy? (7-day infusion) Route->Mono Single Agent Combo Combination with LDAC? (7-day infusion + SC LDAC) Route->Combo With LDAC DoseMono Proceed to MTD: 1200 mg Mono->DoseMono DoseCombo Proceed to MTD: 1000 mg Combo->DoseCombo Monitor Administer & Monitor DoseMono->Monitor DoseCombo->Monitor AEs Manage Adverse Events Monitor->AEs Resolve Toxicity Resolved? AEs->Resolve e.g., Stomatitis, Febrile Neutropenia Continue Continue Treatment Resolve->Continue Yes Adjust Dose Delay/Reduction Resolve->Adjust No Adjust->Monitor

This compound Dosing and Safety Management Workflow

safety_pathway This compound This compound AURKB Inhibits Aurora B Kinase (AURKB) This compound->AURKB Mitosis Disrupts Mitotic Process AURKB->Mitosis CellDeath Induces Polyploidy & Cell Death Mitosis->CellDeath Myelosuppression On-Target Effect: Myelosuppression Mitosis->Myelosuppression Neutropenia Dose-Limiting Toxicity: Neutropenia Myelosuppression->Neutropenia GCSF Management: G-CSF Support Neutropenia->GCSF

This compound Mechanism and Key Toxicity Pathway

Practical Implementation Guidance

For researchers designing protocols or managing treatment:

  • Starting Dose: In clinical trials, the starting dose for monotherapy escalation was 50 mg, far below the eventual MTD [1]. Always refer to the latest protocol.
  • DLT Evaluation: The DLT evaluation period was typically the first treatment cycle (21 or 28 days) [3] [4].
  • Supportive Care: Prophylactic G-CSF should be considered, especially at higher doses (≥400 mg), to manage neutropenia [4].

References

Barasertib overcoming resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib Fact Sheet

Mechanism of Action: this compound is a prodrug that is rapidly converted in vivo to its more active moiety, this compound-hQPA. It acts as a highly potent and selective ATP-competitive inhibitor of Aurora B kinase [1] [2].

Primary Cellular Effects: Inhibition of Aurora B kinase leads to:

  • Disruption of chromosome segregation during mitosis
  • Failure of cytokinesis
  • Generation of multinucleated polyploid cells
  • Ultimately, cell death via apoptosis or induction of senescence [1] [2]

Documented Resistance Mechanisms Overcome by this compound

The following table summarizes key scenarios where this compound has demonstrated efficacy in preclinical models:

Cancer Type Resistance Mechanism Overcome Key Findings / Proposed Basis for Efficacy
Non-Small Cell Lung Cancer (NSCLC) [3] [4] Acquired resistance to EGFR TKIs (e.g., Gefitinib, Erlotinib) lacking the T790M mutation or other identifiable acquired mutations. AURKB activation is a feature of resistance. This compound showed strong antiproliferative effects (IC50 < 0.06 µM) in T790M-negative resistant cells [3] [4].
Breast Cancer [5] Acquired resistance to antiestrogens (Fulvestrant, Tamoxifen). This compound preferentially inhibited growth, induced mitotic errors, and promoted apoptotic death in resistant T47D cell lines. High Aurora B expression correlated with reduced patient survival post-tamoxifen [5].
Metastatic Melanoma [6] Vemurafenib (BRAF inhibitor) resistance and intrinsic chemoresistance. This compound-HQPA was effective irrespective of BRAF mutation status. It induced mitotic catastrophe and apoptosis, and synergized with nab-paclitaxel [6].
Multiple Myeloma [1] General disease progression in relapsed/refractory settings. This compound induced cell cycle arrest and mitotic catastrophe. Sequential combination with BH3-mimetics showed a synergistic effect [1].
Small-Cell Lung Cancer (SCLC) [7] Associated with cMYC amplification or high gene expression. Growth inhibition by this compound was highly correlated with cMYC status, suggesting a predictive biomarker [7].

Technical Guide: Key Experimental Protocols

Here are detailed methodologies for common experiments investigating this compound's role in overcoming resistance.

Protocol: In Vitro Combination Study with a Targeted Therapy

This protocol is based on studies that sequenced this compound with other agents to overcome resistance [1] [6].

Objective: To determine if this compound can resensitize resistant cancer cells to a primary targeted therapy (e.g., an EGFR TKI or antiestrogen).

Workflow:

Start Seed resistant cell lines in multi-well plates Prime Pre-treatment with Primary Therapy (e.g., EGFR TKI) Start->Prime This compound Treatment with this compound Prime->this compound Assay Viability Assay (e.g., MTT/MTS) This compound->Assay Analyze Calculate Combination Index (CI) using software like CompuSyn Assay->Analyze

Materials:

  • Resistant cancer cell lines (e.g., PC9-GR3 for EGFR TKI resistance [4]).
  • This compound (e.g., Selleck Chemicals, #1152).
  • Primary therapeutic agent (e.g., Gefitinib, Fulvestrant).
  • Cell culture reagents and 96-well plates.
  • Viability assay kit (e.g., MTT, MTS, CellTiter-Glo).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow to adhere for 24-48 hours.
  • Sequential Treatment:
    • Group 1 (Control): Vehicle only.
    • Group 2 (Primary Drug): Treat with the primary therapeutic agent (e.g., 1-10 µM Fulvestrant) for 24 hours [5].
    • Group 3 (this compound): Treat with this compound (e.g., 50-500 nM) for 48-72 hours [5] [6].
    • Group 4 (Sequence): Pre-treat with the primary drug for 24 hours, then replace medium with this compound for 48-72 hours. Note: The simultaneous combination of alisertib and this compound has shown antagonistic effects, highlighting the importance of sequence [1].
  • Viability Assay: Perform the viability assay according to the manufacturer's protocol.
  • Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [6].
Protocol: Analyzing Mechanism of Action in Resistant Cells

This protocol assesses the phenotypic consequences of Aurora B inhibition [5] [4].

Objective: To confirm the on-target effect of this compound and characterize the resulting cell death.

Key Experiments:

  • Western Blot Analysis:
    • Target Protein: Phospho-Histone H3 (Ser10) - a direct substrate of Aurora B. A decrease confirms target engagement [3] [4].
    • Apoptosis Marker: Cleaved PARP.
    • Procedure: Treat resistant cells with this compound (e.g., 50 nM) for 4-96 hours. Perform lysis and standard western blotting [5].
  • Flow Cytometry for Cell Cycle & Death:
    • Procedure: Treat cells with this compound for 24-72 hours. Harvest, fix, and stain with Propidium Iodide (PI) for cell cycle analysis (look for polyploidy >4N). Use Annexin V/PI or SYTOX green to quantify apoptosis/necrosis [5] [6].
  • Immunofluorescence Microscopy:
    • Procedure: Seed cells on coverslips, treat with this compound, then fix and stain. Use DAPI for DNA to visualize multinucleated and enlarged cells, a hallmark of Aurora B inhibition [1] [4].

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound works in vivo? A1: Preclinical in vivo studies have shown efficacy. For example, in SCLC and osteosarcoma xenograft mouse models, this compound treatment significantly suppressed tumor growth without significantly affecting body weight, indicating tolerable toxicity in these models [7] [8].

Q2: Are there any known biomarkers for predicting response to this compound? A2: Yes, several potential biomarkers have been identified preclinically:

  • High cMYC: In SCLC, cMYC amplification or high gene expression correlates with sensitivity [7].
  • Elevated phospho-Histone H3 (Ser10): In NSCLC resistant to EGFR TKIs, high pH3 levels indicate AURKB activation and predict sensitivity to this compound [3] [4].
  • Absence of T790M mutation: In EGFR-mutant NSCLC, this compound is most effective in tumors that have developed resistance without acquiring the T790M mutation [4].

Q3: Why is the sequence of drug administration important in combination studies? A3: The sequence is critical for achieving a synergistic rather than antagonistic effect. Research in multiple myeloma found that a sequential combination of high-dose Aurora kinase inhibitors followed by BH3-mimetics was synergistic, whereas simultaneous administration was often antagonistic [1]. Always test different sequences in your models.

Experimental Design Considerations

  • Use Appropriate Controls: Include both vehicle and parental (sensitive) cell lines as controls to benchmark the level of resistance and the specific effect of this compound.
  • Validate Resistance Phenotype: Before starting, confirm that your resistant cell lines maintain their resistance profile to the primary drug throughout the experiment.
  • Dose Optimization: Run a dose-response curve for this compound on your specific cell line to determine the IC50, which can vary significantly between cancer types and individual cell lines.

References

Clinical Presentation & Incidence in Barasertib Trials

Author: Smolecule Technical Support Team. Date: February 2026

Stomatitis or oral mucositis has been consistently reported as a frequent adverse event in clinical trials of barasertib, particularly when administered via continuous intravenous infusion.

The table below summarizes key data on its incidence and severity from phase I studies:

Study Population Dosing Regimen Reported Incidence Severity & Notes
Older AML patients (with LDAC) [1] 7-day continuous IV infusion (800-1200 mg) in 28-day cycles Very Common (specific rate not detailed) Dose-Limiting Toxicity (DLT): Grade 3 stomatitis/mucositis reported at the 1200 mg dose level [1].
Japanese patients with advanced AML [2] 7-day continuous IV infusion (50-1200 mg) Most Common Non-Hematological AE Most frequent non-hematological AE: Stomatitis was among the most commonly reported adverse events [2].
Patients with poor prognosis AML [3] 7-day continuous IV infusion (1200 mg) Very Common (specific rate not detailed) Frequent AE: "No new or unexpected safety findings were observed; the most common adverse events were nausea and stomatitis." [3]

Troubleshooting & Management FAQs

Here are answers to frequently asked questions for managing stomatitis in the context of this compound treatment.

  • Q1: What is the difference between stomatitis and oral mucositis? While the terms are often used interchangeably in clinical practice, there is a pathophysiological distinction [4]:

    • Oral Mucositis is directly caused by the cytotoxic effects of cancer therapy (like this compound) on the rapidly dividing cells of the oral mucosa. It is characterized by a clear sequence of inflammation, ulceration, and healing [5].
    • Stomatitis is a broader term for inflammation of the mouth. In targeted therapy contexts, it can present differently, resembling aphthous ulcers (canker sores), and its pathogenesis is less directly linked to cell death [4].
  • Q2: How is mucositis/stomatitis graded for severity? The Common Terminology Criteria for Adverse Events (CTCAE) is the standard scale used in oncology trials to grade severity. The following table compares its criteria for objective signs and subjective symptoms [4]:

Grade Clinical Exam (Objective Criteria) Symptoms (Functional Criteria)
1 Erythema of the mucosa Asymptomatic or mild symptoms; intervention not indicated
2 Patchy ulcerations or pseudo-membranes Moderate pain; ulcer not interfering with oral intake; modified diet indicated
3 Confluent ulcerations or pseudo-membranes; bleeding with minor trauma Severe pain; interfering with oral intake
4 Tissue necrosis; significant spontaneous bleeding; life-threatening consequences Life-threatening consequences; urgent intervention indicated
  • Q3: What are the general management strategies for this side effect? Management focuses on assessment, symptom control, and supportive care [4]:
    • Comprehensive Assessment: Regularly evaluate the oral cavity for erythema, ulceration, and signs of infection. Assess pain levels, nutritional intake, and hydration status.
    • Symptom Control: Manage pain with topical or systemic analgesics. Maintain meticulous oral hygiene with gentle, frequent mouth rinses (e.g., saline or sodium bicarbonate solutions).
    • Dose Modification: As evidenced by clinical trials, stomatitis can be a dose-limiting toxicity. Protocol-defined dose delays, interruptions, or reductions may be necessary for severe (Grade ≥3) cases [1].

The diagram below illustrates the core pathogenesis of conventional oral mucositis, which underpins these management strategies.

G Start Chemo/Radiotherapy Initiation 1. Initiation ROS generation & DNA damage in basal epithelial cells Start->Initiation PrimaryDamage 2. Primary Damage Response Activation of NF-κB & other transcription factors Initiation->PrimaryDamage SignalAmplification 3. Signal Amplification Pro-inflammatory cytokine release (TNF-α, IL-1β, IL-6) PrimaryDamage->SignalAmplification Ulceration 4. Ulceration Clinical symptoms appear: Pain, Ulcers, Risk of infection SignalAmplification->Ulceration Healing 5. Healing Treatment cessation leads to tissue repair and healing Ulceration->Healing

Key Takeaways for Researchers

  • Established Toxicity: Stomatitis/mucositis is a well-characterized and frequent non-hematological adverse event associated with this compound infusion [1] [3] [2].
  • Dose-Limiting Effect: It can be severe enough to act as a dose-limiting toxicity (DLT), influencing the determination of the Maximum Tolerated Dose (MTD) [1].
  • Proactive Monitoring is Essential: For professionals designing or conducting trials with this compound, implementing robust, proactive monitoring and standardized grading (using CTCAE) for mucositis is crucial for patient safety and data quality.

References

Barasertib in vivo minipump infusion technique

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib (AZD1152) In Vivo Dosing Regimens

The following table summarizes the administration methods and doses of this compound used in various animal models, as reported in research studies.

Animal Model Tumor Type / Background Dose & Administration Frequency & Duration Key Efficacy Findings Citation
Nude mice SW620, Colo205, HCT116 human colorectal tumor xenografts 150 mg/kg/day via subcutaneous infusion (minipump) 48-hour continuous infusion Significant tumor growth inhibition (60-81%, P<0.05) [1]
Nude mice Human tumor xenografts (various) 150 mg/kg/day via subcutaneous infusion (minipump) 48-hour continuous infusion Significant tumor growth inhibition (55% to 100%, P<0.05) [2]
ApcMin/+ mice Spontaneous intestinal neoplasia 25 mg/kg via intraperitoneal (i.p.) injection Q1Dx4 each week for 3 weeks 39% reduction in macroadenoma number; 43% reduction in adenoma burden [1]
Immune-deficient mice MOLM13 leukemic xenografts 5 mg/kg via intraperitoneal (i.p.) injection 4 times per week or every other day Enhanced efficacy when combined with daunorubicin [2]
Nude mice HCT-116, SW-620, CaLu-6, AsPc-1 xenografts This compound combined with other agents (e.g., selumetinib) 48-hour continuous infusion via s.c. implanted osmotic mini-pumps Enhanced anti-tumor efficacy in combination therapies [3]

Detailed Experimental Protocol for Minipump Infusion

Based on the methodologies, here is a more detailed look at the minipump infusion technique.

  • Animal and Tumor Models: Studies typically use 8- to 12-week-old female immunocompromised mice (e.g., Swiss nude nu/nu or SCID-bg mice). Human tumor xenografts are established by subcutaneously injecting 1x10⁶ to 1x10⁷ tumor cells, mixed 50:50 with Matrigel, into the animal's flank. Animals are randomized into treatment groups when tumors reach a palpable size of 0.2-0.3 cm³ [1] [2] [3].
  • Drug Formulation: For infusion, this compound is prepared in Tris buffer at pH 9 [1] [3].
  • Infusion Procedure: The continuous infusion is achieved using subcutaneously implanted osmotic mini-pumps. The specific model used in one study was the 2001D model from Durect Corporation. To cover a 48-hour period, two 24-hour pumps are implanted sequentially [1] [3].
  • Data Collection: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Tumor Growth Inhibition (TGI) is calculated statistically, often using a one-tailed t-test, with a P-value of <0.05 considered significant [1] [2].

Frequently Asked Questions (FAQs)

Q1: Why is continuous infusion used for this compound in some models? Continuous infusion helps maintain a consistent plasma concentration of the active drug (this compound-hQPA), which is converted from the prodrug in the plasma. This sustained exposure is likely necessary for maximum anti-tumor effect, as it keeps Aurora B kinase inhibited throughout the cell division cycles of the tumor cells [1] [2].

Q2: Are there alternative formulations or administration routes for this compound? Yes. Research has explored a nanoparticle formulation of the active compound, AZD2811, which allows for sustained exposure and anti-tumor activity with less frequent dosing (e.g., every 1-2 weeks) compared to the continuous infusion required for the prodrug [4]. Intraperitoneal (i.p.) injection is also a viable route, as shown in the ApcMin/+ mouse model [1].

Q3: What is the evidence for using this compound in combination with other therapies? Preclinical data supports combination strategies. This compound has shown greater-than-additive cytotoxicity when combined with cytarabine in leukemia models [2] [5]. It has also demonstrated enhanced efficacy when combined with the MEK1/2 inhibitor selumetinib [3] and with Tumor Treating Fields (TTFields) in glioblastoma models [6].

To help visualize the overall workflow for using this compound in preclinical cancer research, the following diagram outlines the key stages from hypothesis to data analysis.

cluster_route1 Minipump Infusion cluster_route2 Intermittent Injection Start Identify Cancer Model (e.g., xenograft, genetic model) A Define Experimental Goal (Monotherapy vs. Combination) Start->A B Select Administration Method A->B C Prepare this compound Formulation B->C C1 Reconstitute in Tris buffer (pH 9) C->C1 C2 Prepare appropriate vehicle C->C2 D Administer Treatment E Monitor & Collect Data F Analyze Efficacy & Biomarkers E->F End Interpret Results F->End D1 Implant osmotic mini-pump (48-hour infusion) C1->D1 D1->E D2 Intraperitoneal (i.p.) injection C2->D2 D2->E

Troubleshooting and Pro-Tips

  • Minipump Implantation: The procedure involves surgery. Ensure all protocols are approved by your institution's Animal Ethics Committee and performed by trained personnel to maintain aseptic conditions and animal welfare [1].
  • Dosing Considerations: The optimal dose can vary significantly with the administration route and cancer model. The 150 mg/kg/day via minipump is a high-intensity dose for maximum effect in xenografts, while 25 mg/kg via i.p. injection is effective in a genetic model [1]. You may need to conduct pilot studies to optimize dosing for your specific model.
  • Pharmacodynamic (PD) Analysis: To confirm target engagement, you can analyze tumor tissues for a reduction in phosphorylated Histone H3 (pHH3), a direct marker of Aurora B kinase activity [1] [2]. Flow cytometry can also be used to detect an increase in cells with ≥4N DNA content, indicating polyploidy due to cytokinesis failure [1].

I hope this technical support guide provides a solid foundation for your experiments. The available data is robust for certain models like colorectal xenografts, but may require adaptation for your specific research context.

References

Barasertib Cell Death Assay: Key Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective parameters from recent studies for designing your assays.

Parameter Reported Effective Values Cell Lines / Context Key Findings & Implications
Working Concentration IC~50~ ~50-70 nM [1] HL-60 & HL-60/ara-C20 (Leukemia) [1] Effective against both ara-C-sensitive and resistant cells [1].
30 nM & 300 nM [2] Metastatic Melanoma (Hmel-1, MBA72, HBL, LND1) [2] Induced mitotic catastrophe, apoptosis, and necrosis [2].
Treatment Duration 1-3 days [2] Metastatic Melanoma [2] Morphological changes (multinucleated cells) observable over time [2].
24-hour pre-treatment [1] HL-60, U937 (Leukemia) in combo with cytarabine [1] Sequential treatment (Barasertib → cytarabine) showed superior synergy [1].
Cell Death & Phenotype Detection Sub-G1 Peak [1] HL-60, U937 (Leukemia) [1] Flow cytometry to quantify apoptotic cells with sub-diploid DNA content [1].
Morphology & Polyploidy [2] [1] Metastatic Melanoma [2]; Leukemia [1] Light microscopy for multinucleated/giant cells; Flow cytometry for >4N DNA content [2] [1].
Mitotic Catastrophe Markers [3] Multiple Myeloma cell lines [3] Underlying mechanism for this compound-induced death; precedes apoptosis [3].

Standard Protocol: this compound Treatment & Cell Death Analysis

Here is a detailed methodology you can adapt, based on the parameters from the search results.

1. Cell Preparation

  • Seed your cells (e.g., leukemia lines like HL-60 or solid tumor lines) in appropriate culture plates.
  • Allow cells to adhere and resume growth for 24 hours before treatment [2].

2. This compound Treatment

  • Prepare a dilution series of this compound (e.g., from 10 nM to 300 nM) from a DMSO stock solution (e.g., 1-20 mM) [2] [1].
  • Recommended Control Groups:
    • Untreated control: Culture medium only.
    • Vehicle control: Culture medium with the same volume of DMSO used in your highest drug concentration.
  • Treat cells for 24 to 72 hours [2].

3. Cell Death & Phenotype Analysis (Choose relevant methods)

  • Flow Cytometry for Cell Cycle & Apoptosis:
    • Harvest cells, fix in ethanol, and stain DNA with Propidium Iodide (PI) [1].
    • Analyze with a flow cytometer. The Sub-G1 peak indicates apoptotic cells [1].
  • Microscopic Morphological Assessment:
    • Use light microscopy to observe for multinucleated giant cells, a hallmark of this compound-induced polyploidy [2] [1].
    • For detailed analysis, cytospin samples and stain with May-Grünwald/Giemsa [1].

Troubleshooting Common Issues

Here are solutions to potential problems you might encounter.

Problem Possible Cause Solution & Optimization Tips
Low Cell Death Signal Ineffective concentration; short exposure time. Perform a dose-response curve (e.g., 1nM-1µM). Extend treatment to 72 hours to allow polyploidy → death [2].
High Background Death in Controls Vehicle (DMSO) toxicity; unhealthy cells. Ensure DMSO concentration is low (e.g., ≤0.1%). Confirm vehicle control health matches untreated cells.
Inconsistent Results Between Assays Variable cell seeding density; drug degradation. Standardize seeding density and passage number. Use fresh, aliquoted drug stocks.
Synergy with Other Drugs Not Observed Antagonistic drug sequence. Pre-treat with this compound for 24 hours before adding the second drug. Sequential scheduling is often critical for synergy [1].

Experimental Workflow for this compound Assay

The diagram below outlines the key decision points and steps for a this compound cell death experiment.

start Experiment Start seed Seed & Culture Cells start->seed treat Apply this compound & Controls seed->treat analyze_path Analysis Pathway Selection treat->analyze_path flow Flow Cytometry (DNA Staining) analyze_path->flow Quantitative micro Microscopy (Morphology) analyze_path->micro Qualitative other Other Assays (Western Blot, etc.) analyze_path->other result_flow Quantify Sub-G1 Apoptotic Population & Polyploidy flow->result_flow result_micro Identify Multinucleated Giant Cells micro->result_micro interpret Interpret Combined Data other->interpret result_flow->interpret result_micro->interpret end Report Conclusions interpret->end

Critical Considerations for Your Experiment

  • Confirm Target Engagement: To confirm this compound is hitting its target, Aurora B, perform a Western blot to detect a decrease in phosphorylated Histone H3 (a direct substrate of Aurora B) [1].
  • Understand the Death Mechanism: Cell death from this compound is often preceded by mitotic catastrophe, leading to apoptosis or necrosis [3] [2]. Using multiple assays (e.g., microscopy for morphology and flow cytometry for Sub-G1) will give you a complete picture.
  • Leverage Synergistic Combinations: Research indicates this compound combines well with other agents. The sequence is critical—pretreating with this compound before adding a second drug (like cytarabine) often yields the strongest synergistic effect [1].

References

Barasertib-Induced Polyploidy: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib (AZD1152) is a highly selective Aurora B kinase inhibitor. Its primary cellular effect is the induction of polyploidy—cells with more than two sets of chromosomes. This occurs because Aurora B inhibition disrupts critical mitotic processes, leading to cytokinesis failure (the inability of a cell to divide) while allowing DNA replication to continue [1] [2].

The key mechanistic steps are outlined below:

G Start Cell enters mitosis AURKB_Inhib This compound inhibits AURKB Start->AURKB_Inhib Chromo_Misalign Chromosome misalignment AURKB_Inhib->Chromo_Misalign SAC_Override Spindle assembly checkpoint override Chromo_Misalign->SAC_Override Cytokinesis_Fail Cytokinesis failure SAC_Override->Cytokinesis_Fail Polyploidy Polyploid cell (4n) Cytokinesis_Fail->Polyploidy Endoreplication Subsequent endoreplication cycles Polyploidy->Endoreplication HyperPolyploidy Hyper-polyploid cell (>8n) Endoreplication->HyperPolyploidy RB1 & TP53 co-loss HyperPolyploidy->Endoreplication Repeated cycles

The final outcome depends heavily on cellular context. In cells with functional RB1 and TP53, polyploidy often triggers cell cycle arrest or senescence. In RB1 and TP53 defective cells (a common scenario in many cancers), polyploidy can progress to hyper-polyploidy ((>)8n DNA content), where cells remain viable but typically lose long-term proliferative potential [2].

Polyploidy Detection Methods: A Technical Comparison

You can use several complementary techniques to detect and quantify this compound-induced polyploidy. The table below summarizes the core methodologies.

Method Key Readout Technical Protocol Summary Key Advantages
Flow Cytometry DNA content (ploidy) Cell fixation (e.g., 70% ethanol) -> RNAse treatment -> Propidium Iodide (PI) staining -> Analysis on flow cytometer [2]. Quantitative, high-throughput, distinguishes 2n, 4n, 8n, etc.
High-Content Imaging DNA content, nuclear size & count, mitotic markers Cell staining with DNA dye (e.g., Hoechst) -> Automated microscopy -> Multi-parameter analysis (nuclear size, intensity, count) [2]. Provides spatial context and additional morphological data (e.g., multinucleation).
Live-Cell Imaging Real-time dynamics of polyploidy formation Culture cells in dishes suitable for microscopy -> Treat with this compound -> Image every 15-30 mins for 3-7 days using phase-contrast/fluorescent markers [2]. Directly visualizes cytokinesis failure and tracks fate of individual polyploid cells over time.
Histone H3 Phosphorylation (pHH3) Assay Mitotic arrest & checkpoint override Cell fixation/permeabilization -> Stain with anti-pHH3 (Ser10) antibody -> Analyze by flow cytometry or immunofluorescence [1] [3]. Specific biomarker for AURKB inhibition; confirms target engagement.

Experimental Protocol: Flow Cytometry for DNA Content Analysis

This is a foundational and robust protocol for quantifying polyploidy.

Workflow Overview

G A 1. Seed and Treat Cells B 2. Harvest Cells A->B C Trypsinization or scraping B->C D 3. Fix Cells C->D E 70% ice-cold ethanol D->E F Incubate ≥2 hrs at 4°C E->F G 4. Stain DNA F->G H PBS wash → RNase A → Propidium Iodide G->H I 5. Acquire Data H->I J Flow cytometer I->J K 6. Analyze Data J->K L Gate single cells → Plot DNA content histogram K->L

Detailed Steps

  • Cell Treatment: Seed cells and treat with this compound. A common active metabolite, This compound-HQPA, is used for in vitro studies with an effective concentration often in the nanomolar range (e.g., 50-100 nM) [1]. Include a DMSO vehicle control.
  • Harvesting: After 72-96 hours of treatment, collect both floating and adherent cells (using trypsin). Pellet cells by centrifugation.
  • Fixation: Gently resuspend the cell pellet in ice-cold 70% ethanol to fix the cells. Fix for at least 2 hours at 4°C; samples can be stored for weeks.
  • Staining: Pellet the fixed cells and wash with PBS. Resuspend in a PBS solution containing RNase A to degrade RNA and a DNA-intercalating dye like Propidium Iodide. Incubate for 30-60 minutes at room temperature in the dark.
  • Data Acquisition: Analyze samples on a flow cytometer, collecting at least 10,000 events per sample.
  • Data Analysis:
    • Gate on single cells based on PI-width vs. PI-area to avoid doublet artifacts.
    • Plot a histogram of DNA content (PI-area). Diploid (2n) control cells will show a major G0/G1 peak.
    • This compound-treated samples will show a distinct population of cells with ≥4n DNA content. The percentage of cells in these polyploid regions is the key quantitative metric.

Frequently Asked Questions (FAQs)

Q1: My cells are becoming polyploid but are then dying. Is this expected? Yes, this is a common outcome. The fate of polyploid cells is context-dependent. In cells with intact RB1 and TP53 pathways, polyploidy often triggers senescence or cell death [2]. Your observation confirms that the drug is working. If your model has functional RB1 and TP53, cell death is an expected and biologically relevant outcome.

Q2: Why are my cells becoming hyper-polyploid (>8n) but not dying? This is a classic observation in RB1 and TP53 co-defective cells [2]. The loss of these tumor suppressors allows cells to repeatedly bypass the fail-safe mechanisms that would normally arrest the cell cycle after a failed mitosis. These hyper-polyploid cells may be viable but typically have lost long-term proliferative potential and fail to form tumors in vivo.

Q3: How can I confirm that this compound is specifically inhibiting Aurora B in my experiment? The gold-standard method is to monitor the phosphorylation of the direct Aurora B substrate, Histone H3 at serine 10 (pHH3) [1] [3]. A significant reduction in pHH3 levels upon treatment, measured by western blot or immunofluorescence, confirms successful target engagement.

Q4: What is a good positive control for my polyploidy experiments? Using a well-characterized RB1 and TP53 defective cell line is an excellent positive control. Many small cell lung cancer (SCLC) lines fit this profile and have been shown to become highly polyploid in response to this compound [1] [2].

References

Barasertib vs. LDAC: Efficacy and Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Barasertib (n=48) Low-Dose Cytarabine (LDAC) (n=26) Comparative Result
Objective Complete Response Rate (OCRR) 35.4% 11.5% Significantly higher with this compound (Difference: 23.9%; P < .05) [1]
Median Overall Survival 8.2 months 4.5 months Not statistically significant (HR: 0.88; P = .663) [1]
Common Adverse Events (AEs) Stomatitis (71%), Febrile Neutropenia (67%) [1] Stomatitis (15%), Febrile Neutropenia (19%) [1] This compound had a more toxic but manageable profile [1]

Detailed Experimental Data and Context

For a deeper understanding, here are the methodologies and context behind the data.

  • Source of Clinical Data: The primary comparison comes from Stage I of a Phase 2, open-label, randomized study [1].

    • Patient Population: Patients aged ≥60 years with AML.
    • Treatment Regimens:
      • This compound: 1200 mg administered as a 7-day continuous intravenous infusion every 28 days.
      • LDAC: 20 mg administered subcutaneously twice daily for 10 days every 28 days.
    • Primary Endpoint: Objective Complete Response Rate (OCRR), defined as the rate of complete response (CR) plus CR with incomplete hematologic recovery (CRi).
  • Mechanism of Action (MoA): The two drugs work through entirely different pathways, which explains their differing efficacy and safety.

    • This compound: A highly selective Aurora B kinase inhibitor. It disrupts cell division (mitosis), leading to the formation of polyploid cells (cells with multiple sets of chromosomes) and ultimately inducing apoptosis (programmed cell death) [2] [3].
    • Low-Dose Cytarabine (LDAC): A pyrimidine nucleoside analog. It is incorporated into DNA during the S-phase of the cell cycle, inhibiting DNA synthesis and also leading to cell death. At low doses, it has also been shown to induce differentiation of leukemic cells in some contexts [4].

The diagram below illustrates the distinct mechanisms of action for each drug.

cluster_ldac Low-Dose Cytarabine (LDAC) Mechanism cluster_this compound This compound (Aurora B Inhibitor) Mechanism AML_Cell AML Cell Cycle LDAC LDAC incorporated into DNA This compound Inhibits Aurora B Kinase S_Phase Inhibits DNA Synthesis (S-Phase Specific) LDAC->S_Phase Outcome_LDAC Cell Death &/or Differentiation S_Phase->Outcome_LDAC Mitosis Disrupted Mitosis & Cytokinesis This compound->Mitosis Polyploidy Polyploidy Mitosis->Polyploidy Outcome_Bara Apoptosis Polyploidy->Outcome_Bara

Preclinical Insights and Research Considerations

  • Synergistic Potential: Preclinical studies suggest that this compound and cytarabine can exert a greater-than-additive cytotoxic effect on AML cells. The sequence of administration is critical, with the strongest effect observed when this compound is given before or concurrently with cytarabine [2].
  • Resistance Mechanisms: A significant research consideration is that this compound is a substrate for drug efflux transporters like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which are often overexpressed in AML. This efflux can reduce the drug's intracellular concentration and efficacy [5].

Current Treatment Landscape and Conclusion

While the Phase 2 data showed this compound's promise, the current standard of care for older or unfit AML patients has evolved. Network meta-analyses of non-intensive therapies conclude that combinations of hypomethylating agents (like azacitidine) with venetoclax (AZA + VEN) are superior in improving overall survival and response rates and are considered the current standard [6]. Newer targeted agents for specific mutations (e.g., IDH, FLT3) have also been approved [7] [8].

References

Barasertib compared to other Aurora kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Aurora Kinase Inhibitors

Inhibitor Name Primary Target(s) Key Selectivity & Mechanism Reported IC50 / Ki Values Notable Clinical/Preclinical Findings
Barasertib (AZD1152) [1] [2] Aurora B (Selective) Pro-drug converted to active this compound-HQPA; selectivity due to interactions with Glu177/Arg159 in Aurora B [3] [2] Aurora B (Ki < 0.001 µM); Aurora A (Ki = 1.4 µM) [1] Induces polyploidy, senescence, and cell death; effective in AML models and preclinical PAH models [4] [1] [5]
Alisertib (MLN8237) [1] [2] Aurora A (Selective) Binds ATP-site, prevents Thr288 autophosphorylation [2] Aurora A (IC50 = 1.2 nM); Aurora B (IC50 = 396.5 nM) [1] Causes mitotic arrest & monopolar spindles; tested in various solid/hematologic tumors [1]
VX-680 (Tozasertib) [6] Aurora A, B, C (Pan-Inhibitor) One of the first clinically tested inhibitors; potent against all Aurora kinases [6] N/A Shows broad anti-tumor activity; induces apoptosis [6]
ZM447439 [6] Aurora A and B Early academic tool inhibitor [6] N/A Induces mitotic defects and polyploidy [6]
GSK1070916 [4] [6] Aurora B/C (Selective) Potent and selective ATP-competitive inhibitor [6] N/A Identified as a top candidate to reverse PAH gene signature [4]

Key Differentiators of this compound

  • Novel Application in Non-Cancer Disease: Recent (2025) research highlights this compound's potential for treating pulmonary arterial hypertension (PAH). Inhibition of AURKB in PAH models reversed pathological vascular remodeling and improved hemodynamics [4].
  • High Selectivity: this compound exhibits exceptional selectivity for Aurora B over Aurora A, exceeding 1000-fold in biochemical assays. This high specificity is attributed to its binding interactions with unique residues (Arg159 and Glu161) in the Aurora B ATP-binding pocket [6] [3].
  • Distinct Cellular Mechanism: this compound causes cells to bypass mitotic arrest, fail cytokinesis, and undergo endoreduplication, leading to polyploidy and cell death or senescence [2] [5].

Experimental Insights

The cellular effects of this compound are typically assessed through specific experimental protocols.

barasertib_workflow Start Treat Cells with this compound-HQPA M1 Biomarker Analysis: - pHH3 (Ser10) ↓ - Aurora B autophosphorylation ↓ Start->M1 M2 Cell Cycle Analysis (Flow Cytometry) Start->M2 M3 Phenotypic Assessment (Microscopy) Start->M3 M4 Viability & Death Assays (e.g., MTT, Apoptosis) Start->M4 Outcome Observed Outcomes: Polyploidy (≥4N DNA) Mitotic Catastrophe Cell Death/Senescence M1->Outcome M2->Outcome M3->Outcome M4->Outcome

Typical Experimental Protocol [7] [5]:

  • Cell Treatment: Cells are treated with the active form, This compound-HQPA, at concentrations in the nanomolar range (e.g., 30-300 nM) for 24-72 hours [7] [5].
  • Target Engagement Verification: Effectiveness is confirmed by measuring the reduction of phosphorylation of Histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B [7].
  • Cell Cycle Analysis: Flow cytometry is used to detect DNA content. This compound treatment leads to a significant increase in cells with a DNA content of 4N or higher (>4N), indicating polyploidy [7] [5].
  • Phenotypic Assessment: Microscopy reveals the formation of enlarged, multinucleated cells [5].

Interpretation Guide

  • Choose this compound when the goal is highly selective Aurora B inhibition to trigger polyploidy and cell death in models of acute myeloid leukemia (AML) or pulmonary arterial hypertension (PAH) [4] [1].
  • Consider other inhibitors like Alisertib to specifically probe Aurora A function involving centrosome separation and spindle assembly [1], or pan-inhibitors like VX-680 for broad Aurora kinase blockade [6].
  • Be aware of off-target effects: Despite its selectivity for Aurora B over A, kinome profiling shows this compound-HQPA can inhibit other kinases, which may contribute to toxicity profiles like myelosuppression [3] [1].

References

Barasertib selectivity Aurora B versus Aurora A

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity and Structural Basis

Barasertib (and its active form, this compound-HQPA) demonstrates exceptional selectivity for Aurora B over Aurora A. The table below summarizes the key experimental data.

Parameter Aurora B Aurora A Selectivity Ratio (B over A) Source/Assay
IC50 0.37 nM [1] 1369 nM [2] ~3,700-fold [1] Cell-free enzyme assay
Ki 1 nM [3] 1.4 µM (1400 nM) [3] ~1,400-fold [3] Enzyme assay
Key Structural Determinants Residues: Arg159, Glu161, Leu162, Lys164 [2] Residues: Leu215, Thr217, Val218, Arg220 [2] N/A Molecular Dynamics Simulations & Crystal Structure [2] [3]

The profound selectivity of this compound for Aurora B originates from distinct structural differences within the ATP-binding pocket [2]. The critical interaction occurs with Glu161 in Aurora B's hinge region; in Aurora A, this residue is replaced by Thr217, which prevents a key hydrogen bond from forming with the inhibitor [2] [3]. This compound binds in a way that spans the entire ATP-binding cleft, with its 3-fluoroaniline group inserting into a hydrophobic pocket in Aurora B, an interaction stabilized by residues like Leu138 and Leu168 [3].

Cellular Consequences of Inhibition

Inhibiting Aurora A vs. Aurora B leads to distinct outcomes in cells, which validates the functional importance of this compound's selectivity.

Feature Aurora A Inhibition Aurora B Inhibition (this compound)
Primary Effect Mitotic spindle assembly defects, delayed mitotic entry [4] Failure of cytokinesis, abscission failure [4]
Cell Cycle Arrest Prolonged arrest in mitosis [4] Transient mitotic arrest [4]
Final Cellular Outcome Aneuploidy, cell death via apoptosis [4] [2] Polyploidy (multinucleated cells), cell death via apoptosis or senescence [4] [2]

The diagram below illustrates the different cellular pathways inhibited by this compound and the resulting outcomes.

G This compound This compound AuroraB Aurora B Inhibition This compound->AuroraB Chromosome Incorrect Chromosome-Microtubule Attachments AuroraB->Chromosome Checkpoint Spindle Assembly Checkpoint Bypass AuroraB->Checkpoint Cytokinesis Cytokinesis Failure AuroraB->Cytokinesis Polyploidy Polyploidy / Multinucleated Cells Chromosome->Polyploidy Checkpoint->Polyploidy Cytokinesis->Polyploidy Death Cell Death (Apoptosis) or Senescence Polyploidy->Death

Experimental Considerations

For researchers aiming to use or validate this compound, here are key methodological details and considerations.

  • In Vitro Cell Culture & Treatment: Studies often treat cancer cell lines (e.g., multiple myeloma, leukemia) with this compound for 48 hours. Viability is typically assessed using the MTT assay, where metabolically active cells convert MTT into a measurable purple formazan product [1].
  • Key Readouts for Target Engagement: Effective Aurora B inhibition by this compound is confirmed by:
    • Reduced Histone H3 Phosphorylation: A direct substrate of Aurora B; suppression of pH3Ser10 is a key pharmacodynamic marker [1].
    • Induction of Polyploidy: Measured via DNA content analysis (e.g., flow cytometry), showing a >4N DNA population [1] [4].
  • In Vivo Administration: this compound is a prodrug administered via intraperitoneal injection in mouse xenograft models. It is rapidly converted in plasma to the active moiety, This compound-HQPA [1] [3].
  • Clinical Limitations: In human trials, the main dose-limiting toxicity was neutropenia (low neutrophil count). While it showed activity in hematological cancers like Acute Myeloid Leukemia (AML), its development for other cancers has been hampered by this toxicity and challenges with intravenous administration [5] [6].

Research Implications

This compound remains a powerful tool for selectively probing Aurora B biology. Its high selectivity makes it useful for combination therapies. Research in multiple myeloma shows that sequential combination of this compound with BH3-mimetics (e.g., venetoclax) or the HDAC inhibitor panobinostat can be synergistic, while simultaneous combination with the Aurora A inhibitor alisertib was often antagonistic [4] [7].

References

Barasertib clinical trial phase I II results

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib Clinical Trial Data at a Glance

Trial Phase Patient Population Dosing Regimen Key Efficacy Findings Key Safety Findings Source / Citation
Phase II Elderly (≥60 yrs) with acute myeloid leukemia (AML) [1] This compound: 1200 mg as a 7-day continuous IV infusion every 28 days. Control: LDAC (Low-Dose Cytarabine) [1] OCRR*: 35.4% (this compound) vs 11.5% (LDAC); P<0.05. Median OS: 8.2 months (this compound) vs 4.5 months (LDAC) [1] Most common AEs: stomatitis (71%), febrile neutropenia (67%). Safety profile was manageable [1] [1]
Phase I Advanced solid tumors [2] Regimen A: 48-hr continuous infusion every 14 days. Regimen B: Two 2-hr infusions on consecutive days, every 14 days [2] No objective tumor responses observed. Stable disease achieved in 23% of patients [2] DLT: Neutropenia. Common related AE was neutropenia (34% overall, G≥3) [2] [2]
Phase I Advanced solid tumors (with nanoparticle AZD2811, an active moiety of this compound) [3] 2-hour IV infusion on Day 1 (21-day cycle) or Days 1 & 4 (28-day cycle), with G-CSF support at higher doses [3] Best responses: 1 partial response, 23 stable disease (45.1% of patients) [3] Most common related AEs: fatigue (27.3%) at lower doses, neutropenia (37.9%) at higher doses. Neutropenia was an on-target AE [3] [3]

*OCRR: Objective Complete Response Rate (Complete Response + confirmed CR with incomplete hematological recovery) [1].

Experimental Protocols in Clinical Trials

For the key clinical studies cited, here are the core methodological details:

  • Phase II Study in AML (Efficacy & Safety vs. LDAC) [1]:

    • Design: Open-label, randomized, multicenter, Phase II study. Patients were randomized in a 2:1 ratio to receive either this compound or LDAC.
    • Patients: Aged ≥60 years with newly diagnosed AML, unsuitable for intensive induction chemotherapy.
    • Endpoints: The primary endpoint was Objective Complete Response Rate (OCRR). Secondary endpoints included overall survival (OS), duration of response, and safety.
    • Assessments: Response was assessed via bone marrow aspirates and peripheral blood samples, reviewed by a blinded independent central review. Safety was assessed via adverse events (AEs), lab parameters, and electrocardiograms, graded per NCI CTCAE v3.0.
  • Phase I Study in Solid Tumors (Dose Finding) [2]:

    • Design: Phase I, dose-escalation trial to determine the maximum-tolerated dose (MTD) and safety.
    • Patients: Adults with advanced solid malignancies.
    • Dosing: Two schedules were tested: a 48-hour continuous infusion and two 2-hour infusions on consecutive days, both in 28-day cycles.
    • Endpoints: Primary objectives were safety, tolerability, and MTD. Dose-limiting toxicities (DLTs) were defined based on hematological and non-hematological toxicities during the first cycle.

Mechanism of Action and Drug Profile

To understand the clinical findings, it's helpful to consider the drug's underlying biology.

barasertib_mechanism Barasertiv_Prodrug This compound (AZD1152) Prodrug Barasertiv_Active This compound-hQPA Active Moiety Barasertiv_Prodrug->Barasertiv_Active  Conversion in Plasma AURKB Aurora B Kinase (AURKB) Inhibition Barasertiv_Active->AURKB  Highly Selective Inhibition Mitotic_Effects Disrupted Mitosis AURKB->Mitotic_Effects  Causes Cellular_Outcomes Polyploidy → Cell Death (Apoptosis/Necrosis) Mitotic_Effects->Cellular_Outcomes  Leads to

  • Drug Profile: this compound is a prodrug that is rapidly converted in the blood to its active form, This compound-hQPA [4] [5].
  • Primary Target: The active moiety is a highly potent and selective inhibitor of Aurora B kinase (AURKB), with significantly greater selectivity over Aurora A kinase [4] [3].
  • Mechanistic Consequences: Aurora B kinase is crucial for correct chromosome segregation and cytokinesis during mitosis [3]. Its inhibition leads to:
    • Cell cycle arrest and the formation of cells with multiple nuclei (polyploidy) [3] [5].
    • Ultimately, the cell is directed toward mitotic catastrophe, resulting in apoptosis (programmed cell death) or necrosis [5].
  • On-Target Toxicity: This mechanism explains the primary toxicity observed in clinical trials. Since Aurora B kinase is essential for cell division, its inhibition predictably causes myelosuppression, particularly neutropenia, which was the dose-limiting toxicity in multiple studies [2] [3].

Future Development and Considerations

The clinical development of this compound highlights both its potential and its challenges.

development_path Challenge1 Challenge: 7-Day Continuous Infusion Response1 New Formulation: Nanoparticle AZD2811 Challenge1->Response1 Challenge2 Challenge: Dose-Limiting Neutropenia Response2 Refined Dosing & G-CSF Support Challenge2->Response2

  • Formulation Improvement: The requirement for a 7-day continuous intravenous infusion and the significant hematological toxicity limited this compound's utility [3]. This led to the development of AZD2811, a nanoparticle-encapsulated form of the active drug, which allows for extended drug exposure with a much shorter (2-hour) infusion [3].
  • Safety Management: Later-phase trials incorporated the use of granulocyte colony-stimulating factor (G-CSF) as prophylaxis to manage the on-target neutropenia, making the therapy more manageable [3].
  • Exploration in Other Cancers: Preclinical studies have shown that this compound can also inhibit the growth of metastatic melanoma cells, both as a single agent and in combination with chemotherapy, suggesting a broader potential application beyond AML [5].

References

Barasertib cross-cancer activity colon breast lung

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Barasertib is a prodrug converted in plasma to its active form, this compound-hQPA, a highly selective Aurora B kinase inhibitor [1] [2]. Aurora B is a component of the Chromosomal Passenger Complex (CPC), essential for chromosome segregation and cytokinesis. Its inhibition leads to failed cell division and cell death [1] [3].

The following diagram illustrates how this compound-hQPA disrupts this process.

The table below summarizes key experimental findings on this compound's activity across different cancers.

Cancer Type Experimental Model Key Findings Proposed/Identified Biomarker

| Acute Myeloid Leukemia (AML) | Cell lines (e.g., OCI-AML3) & primary patient samples [1] [4] | - IC50 pHH3 inhibition in 94.6% of primary samples [1].

  • 25% hematologic response in a Phase 1/2 clinical trial [4]. | Pgp/BCRP overexpression reduces efficacy; pHH3 as PD biomarker [1]. | | Small Cell Lung Cancer (SCLC) | 23 SCLC cell lines; xenograft models [5] [6] | - 9/23 lines highly sensitive (IC50 < 50 nM).
  • Inhibited tumor growth in vivo. | cMYC amplification & high gene expression [5] [6]. | | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines (MDA-MB-231, MDA-MB-468, SUM-159) [3] | - Single agent reduced colony formation.
  • Synergistic effect with radiation therapy. | AURKB overexpression [3]. | | Colon Cancer | Patient-Derived Cells (PDCs) with BRAF/PTEN mutations [7] | - Synergistic effect when combined with BRAF/EGFR & CDK4/6 inhibitors. | Concurrent BRAF and PTEN mutations [7]. |

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the core methodologies from key studies.

1. Colony Formation Assay (for solid tumors, e.g., TNBC) [3]

  • Purpose: Measure long-term cell proliferation and viability after treatment.
  • Procedure:
    • Seed cells at low density in multi-well plates.
    • After cell adhesion, treat with this compound (e.g., at IC50 concentrations), radiation, or a combination.
    • Incubate for 7-14 days to allow colony formation.
    • Fix and stain colonies with crystal violet; count colonies (defined as ≥50 cells).
    • Data Analysis: Compare colony counts to vehicle control. Synergy can be quantified using software like SynergyFinder which calculates a Bliss score.

2. Cell Viability/Proliferation Assay (for various cancers) [7] [5]

  • Purpose: Determine short-term anti-proliferative effects and calculate IC50 values.
  • Procedure:
    • Plate tumor cells and allow to adhere.
    • Treat with a dose range of this compound-hQPA for a specified period.
    • Assess viability using assays like MTS, which measures mitochondrial activity.
    • Data Analysis: Plot % cell viability vs. drug concentration to determine the IC50.

3. In Vivo Xenograft Studies (for SCLC, AML) [4] [5] [6]

  • Purpose: Evaluate anti-tumor efficacy in a live animal model.
  • Procedure:
    • Implant human cancer cells subcutaneously into immunodeficient mice.
    • Randomize mice into control and treatment groups once tumors are established.
    • Administer this compound intravenously (e.g., 10-150 mg/kg/day) [2]; control group receives vehicle.
    • Monitoring: Measure tumor volumes regularly and monitor body weight. Calculate tumor growth inhibition.

Research Implications and Future Directions

Research indicates this compound's potential extends beyond single-agent use, showing promise in combination strategies:

  • With Radiation: this compound acts as a radiosensitizer in TNBC by exacerbating genomic instability induced by radiation [3].
  • With Targeted Therapies: In resistant colon cancer with BRAF/PTEN mutations, this compound showed synergistic effects in a triplet therapy with encorafenib (BRAFi), cetuximab (EGFRi), and ribociclib (CDK4/6i) [7].
  • Biomarker-Driven Application: Efficacy in SCLC is strongly linked to cMYC amplification, suggesting that patient selection via biomarker screening could improve clinical responses [5] [6].

Current evidence supports this compound's broad preclinical anticancer activity. Its future clinical utility may be most promising in biomarker-selected patients and as part of rational combination regimens to overcome resistance.

References

Barasertib safety profile other targeted therapies

Author: Smolecule Technical Support Team. Date: February 2026

Barasertib Safety Profile at a Glance

Adverse Event Incidence (Grade ≥3) Comments & Management
Neutropenia 67% (with febrile neutropenia) [1] Most frequent Dose-Limiting Toxicity (DLT); managed with growth factor support [1] [2].
Stomatitis/Mucositis 71% (all grades) [1] Common non-hematological event; may require dose delays or supportive care [1].
Febrile Neutropenia 67% [1] Major contributor to morbidity; requires intensive monitoring and management [1].

Mechanism of Action and Experimental Context

Understanding this compound's mechanism and the context of its clinical trials is crucial for interpreting its safety data.

Mechanism of Action

This compound is a prodrug that is rapidly converted in the blood to its active form, This compound-hQPA, a highly potent and selective inhibitor of Aurora B kinase [3] [1]. Aurora B is a crucial component of the chromosomal passenger complex, regulating key mitotic processes including chromosome segregation and cytokinesis [4]. By inhibiting Aurora B, this compound disrupts cell division, leading to abnormal mitosis and ultimately, cell death [3].

barasertib_mechanism Barasertib_Prodrug Barasertib_Prodrug Active_Barasertib_hQPA Active_Barasertib_hQPA Barasertib_Prodrug->Active_Barasertib_hQPA  Phosphatase-mediated  Conversion in Serum Inhibits_Aurora_B Inhibits_Aurora_B Active_Barasertib_hQPA->Inhibits_Aurora_B  Highly Selective  Inhibition Disrupted_Mitosis Disrupted_Mitosis Inhibits_Aurora_B->Disrupted_Mitosis Polyploidy Polyploidy Disrupted_Mitosis->Polyploidy Cell_Death_Apoptosis Cell_Death_Apoptosis Disrupted_Mitosis->Cell_Death_Apoptosis  

Key Clinical Trial Designs

The safety profile in the table above is primarily derived from the following pivotal studies:

  • Patient Population: The major source of safety data comes from a Phase II study in elderly patients (≥60 years) with acute myeloid leukemia (AML) who were deemed unsuitable for intensive induction chemotherapy [1].
  • Dosing Regimen: this compound was administered as a 1200 mg continuous intravenous infusion over 7 days in 28-day cycles [1].
  • Comparator: In this study, this compound was compared against low-dose cytosine arabinoside (LDAC), a standard low-intensity therapy for this patient population [1].

Comparative Safety of Other Targeted Therapies

To place this compound's profile in context, below is a summary of common toxicities associated with other major classes of targeted cancer therapies.

Therapeutic Class (Example) Primary Safety Concerns Key Differentiating Features
Aurora B Inhibitor (this compound) Hematological toxicity (neutropenia, febrile neutropenia), Stomatitis [1]. Myelosuppression is its primary DLT, requiring intensive monitoring and management.
CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) [5] [6] Myelosuppression (neutropenia, leukopenia), Gastrointestinal toxicity, Fatigue, QT prolongation (Ribociclib) [5]. Neutropenia is rapidly reversible; distinct from chemotherapy. GI effects and QT prolongation are key differentiators.
EGFR Inhibitors (e.g., Erlotinib, Gefitinib) [3] Skin rash/acne, Diarrhea, Interstitial Lung Disease (ILD). Dermatological toxicities are hallmark and often dose-limiting.
PARP Inhibitors (e.g., Olaparib) [3] Hematological toxicity (anemia, thrombocytopenia), Fatigue, Nausea. Myelosuppression is common but typically manageable; overlaps with this compound in hematological effects.

Interpretation and Strategic Considerations

For researchers and clinicians, considering the following points is essential:

  • Therapeutic Index: The development of this compound hinges on a careful definition of its therapeutic index. Its significant hematological toxicity requires a patient population that can tolerate these effects or the exploration of strategies to better manage them [2].
  • Mechanistic Link to Toxicity: The pronounced myelosuppression is a direct consequence of its mechanism. As an anti-mitotic agent, this compound preferentially affects rapidly dividing cells, including bone marrow progenitor cells.
  • Future Directions: Research is exploring this compound in other hematological malignancies, such as multiple myeloma, and in sequential combinations with other agents like BH3-mimetics to enhance efficacy while potentially mitigating toxicity [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

587.20574689 Da

Monoisotopic Mass

587.20574689 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16XC2U7W8N

Pharmacology

Barasertib is an orally bioavailable, small-molecule, dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA) with potential antineoplastic activity. Upon administration and rapid conversion from the prodrug form in plasma, AZD1152-HQPA specifically binds to and inhibits Aurora kinase B, which results in the disruption of spindle checkpoint functions and chromosome alignment and, so, the disruption of chromosome segregation and cytokinesis. Consequently, cell division and cell proliferation are inhibited and apoptosis is induced in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.

Other CAS

722543-31-9

Wikipedia

Barasertib

Dates

Last modified: 08-15-2023
1: Helfrich BA, Kim J, Gao D, Chan DC, Zhang Z, Tan AC, Bunn PA. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Mol Cancer Ther. 2016 Aug 5. pii: molcanther.0298.2016. [Epub ahead of print] PubMed PMID: 27496133.
2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.
3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.
4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.
5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.
6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.
7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.
8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.
9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.
10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.
11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.
12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.
13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.
14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.
15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.
16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.
17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.
18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.
19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.
20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.

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